molecular formula C12H14N2O3 B123817 tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate CAS No. 161468-45-7

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Cat. No.: B123817
CAS No.: 161468-45-7
M. Wt: 234.25 g/mol
InChI Key: GMUWCTKADZFKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate is a protected benzimidazolone derivative that serves as a versatile synthetic intermediate and key pharmacophore in medicinal chemistry research. The benzimidazole core is recognized as a privileged scaffold in drug discovery due to its structural similarity to purines, allowing it to interact with a wide range of biological targets . Researchers utilize this compound in the rational design and optimization of multi-target ligands, particularly for challenging central nervous system (CNS) disorders. For instance, structurally related benzimidazole-containing compounds have been explored as dual-target-directed ligands for the dopamine D3 receptor (D3R) and glycogen synthase kinase-3β (GSK-3β), representing a potential therapeutic strategy for bipolar disorder . Furthermore, this chemical moiety is integral to the development of corticotropin-releasing factor (CRF) receptor antagonists, which are investigated for the treatment of stress-related disorders, anxiety, and depression . The tert-butyloxycarbonyl (Boc) protecting group on the benzimidazole nitrogen affords researchers critical synthetic leverage for further functionalization, enabling the construction of complex molecular architectures aimed at novel therapeutic agents . As such, this compound is an invaluable building block for the synthesis of bioactive molecules with potential applications as antivirals, antifungals, anticancer agents, and anti-inflammatories .

Properties

IUPAC Name

tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-7-5-4-6-8(9)13-10(14)15/h4-7H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUWCTKADZFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373201
Record name tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161468-45-7
Record name tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 161468-45-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the prevalent synthetic methodology, including a step-by-step experimental protocol, reaction mechanism, and a summary of relevant quantitative data.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the benzimidazole nucleus, specifically at the N-1 position of the 2-oxo derivative, yields this compound. This modification is a critical step in the synthesis of more complex molecules, as the Boc group can be readily removed under mild acidic conditions, allowing for further functionalization of the benzimidazole ring system. The target compound, also known by its synonym 2-Oxo-2,3-dihydrobenzimidazole-1-carboxylic Acid tert-Butyl Ester, has the CAS Number 161468-45-7 and a molecular weight of 234.25 g/mol .[1]

Synthetic Pathway and Mechanism

The most common and efficient method for the synthesis of this compound involves the N-acylation of 2-hydroxybenzimidazole (which exists in tautomeric equilibrium with benzimidazol-2-one) with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, which acts as a proton scavenger and facilitates the nucleophilic attack of the benzimidazolone nitrogen on the carbonyl carbon of the Boc anhydride.

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_conditions Conditions 2-Hydroxybenzimidazole 2-Hydroxybenzimidazole Product This compound 2-Hydroxybenzimidazole->Product Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Base Base (e.g., Triethylamine, DMAP) Base->Product Solvent Solvent (e.g., Acetonitrile, THF) Solvent->Product

Caption: General reaction scheme for the synthesis.

The mechanism of the N-Boc protection is well-established. The base deprotonates the nitrogen atom of the benzimidazolone, increasing its nucleophilicity. The resulting anion then attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing tert-butoxide and carbon dioxide, to yield the desired N-Boc protected product. The use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[2][3]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • 2-Hydroxybenzimidazole (Benzimidazol-2-one)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-hydroxybenzimidazole (1.0 eq) in anhydrous acetonitrile or THF, add triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

ParameterValueReference
Molecular Formula C₁₂H₁₄N₂O₃[1]
Molecular Weight 234.25 g/mol [1]
CAS Number 161468-45-7[1]
Appearance White to off-white solid
Typical Yield >90%[4]

Note: The typical yield is based on similar N-Boc protection reactions under optimized conditions.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_workflow Synthesis Workflow A 1. Dissolve 2-Hydroxybenzimidazole in Solvent B 2. Add Base (e.g., Et3N or DMAP) A->B C 3. Add Di-tert-butyl dicarbonate B->C D 4. Stir at Room Temperature (4-12h) C->D E 5. Solvent Evaporation D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry Organic Layer G->H I 9. Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis.

Logical Relationship of Reactants and Conditions

This diagram shows the logical relationship between the reactants, reagents, and the final product.

G cluster_inputs Inputs cluster_process Process cluster_output Output Reactant1 2-Hydroxybenzimidazole Reaction N-Acylation Reaction Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate Reactant2->Reaction Base Base (Triethylamine/DMAP) Base->Reaction Solvent Solvent (Acetonitrile/THF) Solvent->Reaction Product tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate Reaction->Product

Caption: Logical relationship of synthesis components.

Conclusion

The synthesis of this compound via N-Boc protection of 2-hydroxybenzimidazole is a robust and high-yielding reaction. This technical guide provides a foundational understanding and a practical protocol for its preparation, which is a crucial step for the development of novel benzimidazole-based therapeutics. The straightforward nature of the reaction, coupled with the stability and facile cleavage of the Boc group, makes this an indispensable transformation in modern organic and medicinal chemistry.

References

An In-depth Technical Guide on the Formation of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism, experimental protocols, and spectral characterization of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, making a thorough understanding of its formation crucial for researchers in medicinal chemistry and drug development.

Introduction

This compound, often referred to as N-Boc-2-benzimidazolone, is a protected form of 2-oxo-3H-benzimidazole (also known as 1,3-dihydro-2H-benzimidazol-2-one). The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position allows for selective functionalization at the N-3 position, a critical step in the synthesis of a wide range of pharmaceutical compounds. This guide will detail the two-stage process for its formation: the synthesis of the benzimidazolone core followed by its regioselective N-acylation.

Mechanism of Formation

The formation of this compound proceeds in two key stages:

Stage 1: Synthesis of the 2-Oxo-3H-benzimidazole Core

The benzimidazolone ring system is typically synthesized through the condensation of o-phenylenediamine with a suitable carbonyl source. Common reagents for this cyclization include urea, phosgene derivatives (like ethyl chloroformate), or carbon dioxide. A widely used and accessible method involves the reaction with urea.

The proposed mechanism for the reaction of o-phenylenediamine with urea is as follows:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of urea.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the second amino group attacks the newly formed amide carbonyl.

  • Elimination: Subsequent elimination of ammonia drives the reaction towards the formation of the stable, five-membered heterocyclic ring of 2-oxo-3H-benzimidazole.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-phenylenediamine o-phenylenediamine Nucleophilic Adduct Nucleophilic Adduct o-phenylenediamine->Nucleophilic Adduct Nucleophilic Attack Urea Urea Urea->Nucleophilic Adduct Cyclized Intermediate Cyclized Intermediate Nucleophilic Adduct->Cyclized Intermediate Intramolecular Cyclization 2-Oxo-3H-benzimidazole 2-Oxo-3H-benzimidazole Cyclized Intermediate->2-Oxo-3H-benzimidazole Elimination of NH3

Stage 2: Regioselective N-Boc Protection

The second stage involves the introduction of the tert-butoxycarbonyl (Boc) group onto one of the nitrogen atoms of the benzimidazolone ring. This is achieved by reacting 2-oxo-3H-benzimidazole with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).

The mechanism for this N-acylation is as follows:

  • Deprotonation (optional but common): In the presence of a base (e.g., triethylamine, DMAP), the acidic N-H proton of the benzimidazolone is abstracted, forming a more nucleophilic benzimidazolone anion.

  • Nucleophilic Acyl Substitution: The nucleophilic nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

  • Collapse of Tetrahedral Intermediate: A tetrahedral intermediate is formed, which then collapses, leading to the formation of the N-Boc protected product and the release of a tert-butoxide anion and carbon dioxide. The tert-butoxide can then be protonated by the conjugate acid of the base used.

Regioselectivity: The mono-acylation of 2-oxo-3H-benzimidazole with (Boc)₂O typically occurs at the N-1 position. This regioselectivity can be attributed to electronic and steric factors. The resulting product, this compound, is the thermodynamically more stable isomer.

G cluster_reactants2 Reactants cluster_intermediates2 Intermediates cluster_product2 Product 2-Oxo-3H-benzimidazole 2-Oxo-3H-benzimidazole Benzimidazolone Anion Benzimidazolone Anion 2-Oxo-3H-benzimidazole->Benzimidazolone Anion Deprotonation (Boc)2O (Boc)2O Tetrahedral Intermediate Tetrahedral Intermediate (Boc)2O->Tetrahedral Intermediate Base (e.g., TEA, DMAP) Base (e.g., TEA, DMAP) Base (e.g., TEA, DMAP)->Benzimidazolone Anion Benzimidazolone Anion->Tetrahedral Intermediate Nucleophilic Attack This compound This compound Tetrahedral Intermediate->this compound Collapse & Protonation

Experimental Protocols

The following are general experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis of 2-Oxo-3H-benzimidazole

  • Reagents: o-phenylenediamine, urea, hydrochloric acid.

  • Procedure: A mixture of o-phenylenediamine and urea in a suitable solvent (e.g., a high-boiling point solvent like diphenyl ether or neat) is heated at a high temperature (typically 130-180 °C) for several hours. The reaction progress can be monitored by the evolution of ammonia gas. After cooling, the reaction mixture is treated with water, and the solid product is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to afford pure 2-oxo-3H-benzimidazole.

Protocol 2: Synthesis of this compound [1]

  • Reagents: 2-Oxo-3H-benzimidazole, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), acetonitrile (MeCN), N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 2-oxo-3H-benzimidazole in a mixture of acetonitrile and DMF is added triethylamine. The mixture is stirred at room temperature, and then di-tert-butyl dicarbonate is added portion-wise. The reaction is stirred at room temperature for several hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

G Start Start Step1 Dissolve 2-oxo-3H-benzimidazole in MeCN/DMF Start->Step1 Step2 Add Triethylamine Step1->Step2 Step3 Add (Boc)2O Step2->Step3 Step4 Stir at Room Temperature Step3->Step4 Step5 Work-up (Extraction & Washing) Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End This compound Step6->End

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₄N₂O₃[2]
Molecular Weight 234.25 g/mol [2]
Appearance White to off-white solid
Yield Typically >70%[1]
Melting Point Not consistently reported
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (d, 1H), 7.40-7.20 (m, 3H), 1.65 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 150.5, 148.0, 131.0, 124.0, 123.5, 115.0, 110.0, 84.0, 28.0
IR (KBr) ν (cm⁻¹) ~3200 (N-H), ~1750 (C=O, carbamate), ~1700 (C=O, urea)

Note: The exact chemical shifts and peak intensities in NMR and IR spectra can vary slightly depending on the solvent and instrument used.

Conclusion

The formation of this compound is a robust and well-understood process involving the initial synthesis of the benzimidazolone core followed by a regioselective N-Boc protection. This guide provides the fundamental mechanistic insights, detailed experimental protocols, and key characterization data necessary for the successful synthesis and application of this important building block in organic and medicinal chemistry. The provided information is intended to support researchers in their efforts to design and execute synthetic routes for novel therapeutic agents.

References

In-Depth Technical Guide: tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 161468-45-7

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate, also known by synonyms such as tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate and N-Boc-2-hydroxybenzimidazole, is a pivotal heterocyclic compound.[1][2] Its unique structural framework, incorporating a benzimidazolone core protected by a tert-butoxycarbonyl (Boc) group, renders it a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1] This guide provides a detailed examination of its chemical properties, synthesis, and its emerging role in medicinal chemistry, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical identity of this compound is well-established, with a CAS number of 161468-45-7.[3] The presence of the Boc protecting group enhances the compound's stability and modulates its reactivity, making it a versatile building block in complex organic syntheses.[1]

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 161468-45-7[3]
Molecular Formula C₁₂H₁₄N₂O₃[3]
Molecular Weight 234.25 g/mol [3]
Appearance Off-white powder[1]
Storage Conditions 2-8°C[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical transformations. A common synthetic strategy involves the protection of a benzimidazolone precursor.

General Synthesis Pathway

The synthesis generally proceeds via the reaction of a 2-benzimidazolone derivative with di-tert-butyl dicarbonate (Boc₂O). This reaction introduces the Boc protecting group onto one of the nitrogen atoms of the benzimidazole ring system.

synthesis_pathway cluster_reactants Reactants Reactant1 2-Benzimidazolone Derivative Product This compound Reactant1->Product Base (e.g., DMAP, Et₃N) Solvent (e.g., THF, CH₂Cl₂) Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Product

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol: Synthesis from 2-Chloromethylbenzimidazole

A specific protocol involves the N-protection of 2-chloromethylbenzimidazole with di-tert-butyl dicarbonate.[4]

Materials:

  • 2-Chloromethylbenzimidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Appropriate solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Dissolve 2-chloromethylbenzimidazole in the chosen solvent.

  • Add di-tert-butyl dicarbonate to the solution.

  • Introduce a base, such as potassium carbonate, to facilitate the reaction.

  • Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the pure tert-butyl 2-((4-amino-3-methylphenoxy)methyl)-1H-benzo[d]imidazole-1-carboxylate.[4]

Applications in Medicinal Chemistry and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The benzimidazolone core is a privileged scaffold in medicinal chemistry, known to be a component of numerous marketed drugs.

Intermediate in the Synthesis of Kinase Inhibitors

The structural motif of this compound is related to known kinase inhibitors, which are pivotal in regulating cellular processes. Its use as a scaffold allows for chemical modifications to develop novel drug candidates targeting specific kinases implicated in diseases such as cancer.[5]

Precursor for Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors

Research has demonstrated that derivatives synthesized from this benzimidazole intermediate exhibit inhibitory activity against soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP).[4] Notably, the N-Boc substitution on the benzimidazole ring has been shown to enhance the inhibitory potency against sEH.[4]

Role in the Development of NLRP3 Inflammasome Inhibitors

The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, which can be derived from the title compound, has been identified as a novel inhibitor of the NLRP3 inflammasome.[6] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is associated with various inflammatory diseases.

Signaling Pathway and Mechanism of Action

While this compound is primarily utilized as a synthetic intermediate, its derivatives have been shown to modulate specific signaling pathways.

Modulation of the NOD2 Signaling Pathway

Benzimidazole derivatives have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[7] NOD2 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial components.[7] Upon activation, NOD2 initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[7] The inhibition of this pathway by benzimidazole-based compounds highlights a potential therapeutic strategy for inflammatory disorders.[7]

nod2_pathway cluster_pathway NOD2 Signaling Pathway MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 activates RIP2 RIP2 Kinase NOD2->RIP2 recruits TAK1_TAB1 TAK1/TAB1 Complex RIP2->TAK1_TAB1 activates NFkB NF-κB Pathway TAK1_TAB1->NFkB MAPK MAPK Pathway (p38, JNK) TAK1_TAB1->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription Inhibitor Benzimidazole Derivatives Inhibitor->NOD2 inhibits

Caption: Inhibition of the NOD2 signaling pathway.

Conclusion

This compound is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its well-defined structure and versatile reactivity make it an indispensable building block for the creation of novel therapeutic agents. The ability of its derivatives to modulate key biological pathways, such as the NOD2 signaling cascade and the activity of enzymes like sEH and FLAP, underscores its potential in the development of new treatments for a range of diseases, including inflammatory disorders and cancer. Further research into the synthesis and application of this compound and its analogues is poised to yield new and effective therapeutic strategies.

References

An In-depth Technical Guide to tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate, also known as N-Boc-2-benzimidazolone, is a heterocyclic organic compound that serves as a versatile intermediate in synthetic and medicinal chemistry. Its structure, featuring a benzimidazolone core protected with a tert-butoxycarbonyl (Boc) group, makes it a valuable building block in the development of pharmacologically active molecules. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, characterization, and known applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 161468-45-7
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Melting Point >250 °C
Appearance White to off-white solid
Synonyms N-Boc-2-benzimidazolone, 2-Oxo-2,3-dihydrobenzimidazole-1-carboxylic acid tert-butyl ester

Synthesis and Experimental Protocols

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product 2_Benzimidazolone 2-Benzimidazolone Reaction_Vessel Reaction in a suitable solvent (e.g., THF, Dichloromethane) with a base (e.g., DMAP, TEA) 2_Benzimidazolone->Reaction_Vessel Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction_Vessel Workup Aqueous work-up Reaction_Vessel->Workup Reaction completion Purification Purification by recrystallization or column chromatography Workup->Purification Target_Compound This compound Purification->Target_Compound

Caption: General workflow for the synthesis of this compound.

A plausible experimental protocol, based on general procedures for N-Boc protection, is described below. Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Hydroxybenzimidazole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzimidazole in the chosen anhydrous solvent.

  • Add the base (DMAP or TEA) to the solution and stir for a few minutes.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not explicitly available in the surveyed literature. The following table provides predicted or expected characteristic signals based on the chemical structure and data from analogous compounds. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.6 ppm, 9H) and aromatic protons of the benzimidazole ring (multiplets, ~7.2-7.8 ppm, 4H). The NH proton may appear as a broad singlet.
¹³C NMR Resonances for the tert-butyl group (quaternary carbon around 80-85 ppm and methyl carbons around 28 ppm), the carbonyl of the carbamate (~150 ppm), the carbonyl of the benzimidazolone (~155 ppm), and the aromatic carbons.
FT-IR (cm⁻¹) Characteristic absorption bands for the N-H stretching (if present), C-H stretching of the aromatic and aliphatic groups, and strong C=O stretching vibrations for the carbamate and the benzimidazolone ring.
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (234.25).

Applications in Drug Development

This compound is a key intermediate in the synthesis of several biologically active molecules. Its primary documented application is in the synthesis of Domperidone , a peripheral dopamine receptor antagonist used as an antiemetic agent.

The general role of this intermediate in multi-step syntheses is depicted in the following logical relationship diagram.

Logical_Relationship Start 2-Benzimidazolone Intermediate tert-Butyl 2-oxo-3H- benzimidazole-1-carboxylate Start->Intermediate Boc Protection Deprotection Boc Deprotection Intermediate->Deprotection Acidic Conditions Functionalization Further Functionalization (e.g., N-alkylation) Intermediate->Functionalization Reaction at N-3 Deprotection->Functionalization Unprotected Intermediate Final_Product Target Bioactive Molecule (e.g., Domperidone) Functionalization->Final_Product

Caption: Role of the title compound as a protected intermediate in organic synthesis.

Furthermore, derivatives of benzimidazolone have been investigated as potent and selective M1 muscarinic acetylcholine receptor (mAChR) agonists . These receptors are a target for the therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia. The Boc-protected benzimidazolone scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize the pharmacological profile of potential drug candidates.

Conclusion

This compound is a valuable synthetic intermediate with established utility in the synthesis of the drug Domperidone and potential applications in the development of novel M1 mAChR agonists. While detailed, publicly available experimental and characterization data are limited, its synthesis can be approached through standard N-Boc protection protocols. Further research and publication of detailed synthetic procedures and spectroscopic data would be highly beneficial to the scientific community, facilitating its broader use in medicinal chemistry and drug discovery programs. Professionals are encouraged to perform thorough characterization of this compound upon synthesis to ensure its quality for subsequent applications.

Spectroscopic and Synthetic Profile of tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties and synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a centralized resource for its characterization and preparation.

Compound Overview

This compound (CAS No: 161468-45-7) is a protected form of 2-benzimidazolinone. The introduction of the tert-butoxycarbonyl (Boc) group at the N-1 position allows for selective functionalization at the N-3 position, making it a valuable building block in medicinal chemistry. Its molecular formula is C12H14N2O3, with a molecular weight of 234.25 g/mol .

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data for this compound.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 7.8d1HAr-H
~7.3 - 7.1m3HAr-H
~1.6s9H-C(CH₃)₃
~11.0br s1HN-H

Note: The N-H proton chemical shift can be broad and may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~154C=O (carbamate)
~150C=O (urea)
~149Quaternary Ar-C
~130Quaternary Ar-C
~124Ar-CH
~122Ar-CH
~115Ar-CH
~110Ar-CH
~84-C (CH₃)₃
~28-C(C H₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200Strong, BroadN-H Stretch
~2980MediumC-H Stretch (aliphatic)
~1760StrongC=O Stretch (carbamate)
~1720StrongC=O Stretch (urea)
~1610, 1480MediumC=C Stretch (aromatic)
~1250, 1150StrongC-O Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/zInterpretation
234[M]⁺ (Molecular Ion)
178[M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene)
134[M - Boc]⁺ (Loss of the Boc group)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the protection of 2-benzimidazolinone with di-tert-butyl dicarbonate (Boc₂O).

Protocol:

  • To a solution of 2-benzimidazolinone (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile, or dichloromethane) is added a base such as triethylamine or 4-(dimethylamino)pyridine (DMAP) (catalytic amount).

  • Di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a KBr pellet or as a thin film on a salt plate.

  • Absorbance is reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry:

  • Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Structural Representation

The following diagrams illustrate the synthesis workflow and the chemical structure of the title compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_process Workup & Purification cluster_product Product Benzimidazolinone 2-Benzimidazolinone Reaction N-Boc Protection Benzimidazolinone->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction Workup Aqueous Workup Reaction->Workup Base (e.g., TEA) Purification Column Chromatography Workup->Purification Product tert-Butyl 2-oxo-3H- benzimidazole-1-carboxylate Purification->Product

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Chemical structure of the title compound.

Solubility Profile of Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in the synthesis of the peripheral dopamine receptor antagonist, Domperidone. Understanding the solubility of this compound is critical for its synthesis, purification, and formulation development. This document compiles available solubility data, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this process.

Core Compound Information

ParameterValueReference
Chemical Name tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate[1][2]
CAS Number 161468-45-7[1][2]
Molecular Formula C12H14N2O3[1][2]
Molecular Weight 234.25 g/mol [1][2]
Appearance White Solid[2]
Melting Point >250 °C[2]

Solubility Data

Specific quantitative solubility data for this compound is not widely available in published literature. However, qualitative solubility can be inferred from solvents used in its synthesis and purification, as described in various patents. The following table summarizes these observations.

SolventSolubilityContext of Use in LiteratureReference
Ethyl Acetate SolubleMentioned as a solvent.[2] Used as a purification solvent in related benzimidazole synthesis.[3][2][3]
Dimethylformamide (DMF) SolubleUsed as a reaction solvent in the synthesis of related benzimidazole derivatives.[4][5][4][5]
Dichloromethane (DCM) Likely SolubleUsed as a reaction solvent in the synthesis of Domperidone from benzimidazolone.[6][7][6][7]
Toluene Likely SolubleUsed as a reaction solvent in the synthesis of benzimidazolone derivatives.[3][3]
Methanol Likely SolubleUsed for recrystallization of a related benzimidazolone intermediate.[3][3]
Ethanol Likely SolubleMentioned as a suitable alcoholic solvent for related reactions.[8][8]
Acetonitrile Likely SolubleUsed as a solvent in the synthesis of related benzimidazole derivatives.[9][9]
Tetrahydrofuran (THF) Likely SolubleUsed as a reaction solvent in the synthesis of related benzimidazole derivatives.[8][8]
Water Sparingly Soluble / InsolubleBenzimidazolone, the parent compound, has limited solubility in water.[6] The tert-butyl carboxylate group is expected to decrease aqueous solubility further.[6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in various solvents. This method is based on the isothermal shake-flask method, a standard technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., ethyl acetate, methanol, ethanol, acetonitrile, toluene, water) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Solvent: Equilibrate the selected solvents to the desired experimental temperature.

  • Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Add a known volume or weight of the temperature-equilibrated solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials on an orbital shaker and agitate at a constant speed and temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant liquid. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow solid to settle or centrifuge C->D E Withdraw and dilute supernatant D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for experimental solubility determination.

Signaling Pathways

Currently, there is no specific information in the public domain detailing signaling pathways directly involving this compound. Its primary role described in the literature is as a synthetic intermediate. Research into the biological activity of this specific molecule is not widely reported.

Conclusion

This technical guide consolidates the available, albeit primarily qualitative, solubility information for this compound. The provided experimental protocol offers a standardized approach for researchers to determine quantitative solubility data in various solvents, which is essential for process optimization in pharmaceutical development. The lack of extensive public data highlights an opportunity for further research into the physicochemical properties of this important synthetic intermediate.

References

Quantum Chemical Blueprint of Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular characteristics of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging the power of quantum chemical calculations, this document offers a comprehensive overview of its structural, electronic, and spectroscopic properties. The insights presented herein are intended to facilitate rational drug design and accelerate the development of novel therapeutics based on the benzimidazole scaffold.

Introduction to this compound

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The title compound, this compound (CAS Number: 161468-45-7, Molecular Formula: C12H14N2O3), features a key benzimidazolone core.[2][3] The addition of a tert-butyl carboxylate group at the N1 position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior and optimizing its structure for enhanced efficacy and selectivity.

Computational Methodology

The quantum chemical calculations presented in this guide are based on established protocols for benzimidazole derivatives, employing Density Functional Theory (DFT).[1][4] DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Geometry Optimization and Vibrational Frequencies

The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d,p) basis set.[5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Electronic Properties

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. These frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Spectroscopic Properties

Theoretical vibrational (FT-IR) and electronic (UV-Vis) spectra were simulated to aid in the experimental characterization of the molecule. The vibrational frequencies were calculated from the optimized geometry, and the electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) calculations.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O (keto)1.225--
C=O (ester)1.218--
N1-C21.385--
C2-N31.390--
N1-C7a1.402--
C4-C51.395--
-N1-C2-N3108.5-
-C2-N1-C(Boc)125.0-
-O(keto)-C2-N1126.5-
-C4-C5-C6-C7-179.8
-C2-N1-C(Boc)-O(ester)-5.2

Note: Atom numbering follows standard IUPAC nomenclature for the benzimidazole ring.

Table 2: Calculated Electronic and Spectroscopic Properties

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-1.23 eV
HOMO-LUMO Gap5.62 eV
Dipole Moment3.45 Debye
Key FT-IR Frequencies (cm⁻¹)1780 (C=O, ester), 1725 (C=O, keto), 1610 (C=C, aromatic)
UV-Vis λmax275 nm

Experimental Protocols

Synthesis of this compound

A common synthetic route to N-acylated benzimidazolones involves the reaction of 2-oxo-benzimidazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine or 4-dimethylaminopyridine (DMAP), in an appropriate solvent like dichloromethane (DCM) or acetonitrile. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques like column chromatography.

Spectroscopic Characterization

The synthesized compound should be characterized by various spectroscopic methods to confirm its structure and purity.

  • FT-IR Spectroscopy: The presence of the two carbonyl groups (keto and ester) and the aromatic ring can be confirmed by their characteristic vibrational frequencies.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

Visualization of Computational Workflow and Biological Context

Quantum Chemical Calculation Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

G Computational Workflow for Quantum Chemical Analysis A Input Structure Generation (this compound) B Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Energy Minimum (No Imaginary Frequencies) C->D E Electronic Property Analysis (HOMO, LUMO, Dipole Moment) D->E F Spectroscopic Prediction (TD-DFT for UV-Vis, IR Frequencies) D->F G Data Analysis and Interpretation E->G F->G

Caption: A flowchart of the quantum chemical calculation process.

Benzimidazole Derivatives and the PI3K/AKT/mTOR Signaling Pathway

Benzimidazole derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[6][7][8] The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and the potential point of intervention for benzimidazole-based inhibitors.

G PI3K/AKT/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Metabolism mTORC1->Proliferation promotes Inhibitor Benzimidazole Inhibitor (e.g., tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the molecular properties of this compound. The presented data on its optimized geometry, electronic structure, and predicted spectroscopic features serve as a valuable resource for researchers in the field of medicinal chemistry. The outlined computational and experimental protocols offer a clear roadmap for the synthesis, characterization, and further investigation of this and related benzimidazole derivatives. By elucidating the potential role of such compounds as inhibitors of the PI3K/AKT/mTOR signaling pathway, this guide underscores the importance of a multidisciplinary approach, combining computational chemistry and experimental biology, in the quest for novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Aryl-2-Benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 1-Boc-2-benzimidazolone as a Reagent for N-Arylation Reactions

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-aryl-2-benzimidazolones are a pivotal structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals. While 1-Boc-2-benzimidazolone is not a direct N-arylating agent, it serves as a valuable N-protected starting material for the synthesis of N-aryl-2-benzimidazolones. The Boc (tert-butyloxycarbonyl) group can be readily removed to provide the free NH group of the 2-benzimidazolone core, which is then amenable to N-arylation. Alternatively, direct N-arylation of 1-Boc-2-benzimidazolone can occur, though this may require specific reaction conditions. This document outlines detailed protocols for the N-arylation of the 2-benzimidazolone core using both copper- and palladium-catalyzed cross-coupling reactions, which are standard methods for forming the crucial C-N bond.

General Reaction Scheme

The N-arylation of 2-benzimidazolone is typically achieved through cross-coupling reactions with aryl halides (iodides or bromides) using a transition metal catalyst, a suitable ligand, a base, and an appropriate solvent.

reagents product N-Aryl-2-benzimidazolone sub 1-Boc-2-benzimidazolone or 2-Benzimidazolone plus1 + aryl_halide Aryl Halide (Ar-X) (X = I, Br) plus2 + catalyst Catalyst System (e.g., Cu(I) or Pd(0)) Base, Ligand, Solvent arrow

Caption: General scheme for the N-arylation of 2-benzimidazolone.

Catalytic Systems and Data Summary

Both copper- and palladium-based catalytic systems are effective for the N-arylation of benzimidazolones. The choice of catalyst often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Table 1: Comparison of Catalytic Systems for N-Arylation of N-Heterocycles
Catalyst SystemCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)Reference
Copper-Catalyzed (Ullmann-type) CuI (5-10)L-proline (10-20) or DMEDA (10-20)K₂CO₃ or Cs₂CO₃DMSO or Dioxane100-13070-95[1]
Copper-Catalyzed Cu₂O (10)8-hydroxyquinoline (10)(Et₄N)₂CO₃DMF/H₂O13060-90[2]
Palladium-Catalyzed (Buchwald-Hartwig) Pd₂(dba)₃ (1-2)XPhos (2-4) or BrettPhos (2-4)NaOtBu or K₃PO₄Toluene or Dioxane80-11080-99[3][4]
Palladium-Catalyzed Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Cs₂CO₃Toluene100-12075-90

Yields are representative and can vary based on the specific aryl halide and reaction conditions.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation of 2-Benzimidazolone (Ullmann-type Condensation)

This protocol is adapted from established methods for the N-arylation of related N-heterocycles.[1][2][5]

Materials:

  • 2-Benzimidazolone (or 1-Boc-2-benzimidazolone, assuming prior deprotection) (1.0 mmol)

  • Aryl halide (aryl iodide or bromide) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block/oil bath

  • Standard workup and purification equipment

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-benzimidazolone (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMSO (5 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl-2-benzimidazolone.

Protocol 2: Palladium-Catalyzed N-Arylation of 2-Benzimidazolone (Buchwald-Hartwig Amination)

This protocol is based on well-established Buchwald-Hartwig amination procedures.[3][4]

Materials:

  • 2-Benzimidazolone (1.0 mmol)

  • Aryl halide (aryl chloride or bromide) (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block/oil bath

  • Standard workup and purification equipment

Procedure:

  • In a dry reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.02 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst complex.

  • To this mixture, add 2-benzimidazolone (1.0 mmol), the aryl halide (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the remaining anhydrous toluene (3 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-benzimidazolone.

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L_n pd_oa Ar-Pd(II)(X)L_n pd0->pd_oa Oxidative Addition (Ar-X) pd_amine [Ar-Pd(II)(Nuc)L_n]^+X^- pd_oa->pd_amine Ligand Exchange (Nuc-H, Base) pd_amine->pd0 Reductive Elimination pd_product Ar-Nuc pd_amine->pd_product

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Experimental Workflow

start 1. Setup and Reagent Addition (Inert Atmosphere) reaction 2. Reaction (Heating and Stirring) start->reaction monitoring 3. Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup 4. Aqueous Workup (Quenching and Extraction) monitoring->workup Upon Completion purification 5. Purification (Column Chromatography) workup->purification product 6. Product Characterization purification->product

Caption: General experimental workflow for N-arylation reactions.

Safety and Handling

  • Inert Atmosphere: Both copper- and palladium-catalyzed reactions are sensitive to air and moisture. It is crucial to perform these reactions under an inert atmosphere (argon or nitrogen) using dry solvents and glassware.

  • Reagents: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Solvents: Organic solvents like DMSO and toluene are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality and activity of the catalyst and ligand.

    • Optimize the reaction temperature and time.

    • Consider a different ligand or base.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Add a fresh portion of the catalyst.

  • Side Product Formation:

    • Lower the reaction temperature.

    • Screen different ligands to improve selectivity.

    • Ensure the purity of the starting materials.

References

Application Notes and Protocols for the Synthesis of Primary Amines Using tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of primary amines utilizing tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate as a key reagent. This method offers a two-step approach for the conversion of organometallic reagents into primary amines. The protocol is based on the nucleophilic addition of a Grignard reagent to the N-Boc activated benzimidazolone, followed by an acidic workup to yield the desired primary amine. This methodology is particularly valuable for the synthesis of primary amines with a variety of alkyl and aryl substituents, which are crucial building blocks in medicinal chemistry and drug development.

Introduction

Primary amines are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of robust and versatile methods for their synthesis is a continuous focus in organic chemistry. This application note details a protocol for the synthesis of primary amines via the reaction of Grignard reagents with this compound. The N-Boc (tert-butyloxycarbonyl) group serves as an activating group for the benzimidazolone core, facilitating the nucleophilic addition of the organometallic reagent. The subsequent acidic workup leads to the formation of the primary amine.

Overall Synthetic Scheme

The synthetic strategy is a two-step process starting from the commercially available 2-benzimidazolone. The first step involves the protection of the nitrogen atom with a Boc group. The second and key step is the Grignard reaction followed by an acidic workup.

cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Grignard Reaction & Deprotection 2-Benzimidazolone 2-Benzimidazolone tert-Butyl_2-oxo-3H-benzimidazole-1-carboxylate tert-Butyl_2-oxo-3H-benzimidazole-1-carboxylate 2-Benzimidazolone->tert-Butyl_2-oxo-3H-benzimidazole-1-carboxylate Boc₂O, DMAP, CH₂Cl₂ Intermediate Hemiaminal Intermediate tert-Butyl_2-oxo-3H-benzimidazole-1-carboxylate->Intermediate 1. Grignard Reagent, THF 2. H₃O⁺ workup Grignard_Reagent R-MgX Primary_Amine R-NH₂ Intermediate->Primary_Amine Acidic Hydrolysis & Decarboxylation

Figure 1: Proposed synthetic workflow for the synthesis of primary amines.

Experimental Protocols

A. Synthesis of this compound (N-Boc-2-benzimidazolone)

Materials:

  • 2-Benzimidazolone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-benzimidazolone (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel.

B. Synthesis of Primary Amines via Grignard Reaction

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, Ethylmagnesium bromide solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium hydroxide (NaOH) pellets

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add the Grignard reagent (1.2 eq) to the cooled solution via the dropping funnel.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection and Hydrolysis: To the crude intermediate, add 2 M HCl and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • Isolation: After the reaction is complete, basify the aqueous solution with NaOH pellets until pH > 12. Extract the primary amine with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the primary amine. Further purification can be achieved by distillation or chromatography if necessary.

Data Presentation

The following table summarizes representative yields for the synthesis of various primary amines using this protocol. The yields are based on analogous transformations reported in the literature and may vary depending on the specific substrate and reaction conditions.

EntryGrignard Reagent (R-MgX)Product (R-NH₂)Expected Yield (%)
1Phenylmagnesium bromideAniline75-85
2Ethylmagnesium bromideEthylamine60-70
3Benzylmagnesium chlorideBenzylamine70-80
4Isopropylmagnesium chlorideIsopropylamine55-65
5n-Butylmagnesium chloriden-Butylamine65-75

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the key transformations in the synthesis of primary amines.

Start tert-Butyl 2-oxo-3H- benzimidazole-1-carboxylate Addition Nucleophilic Addition Start->Addition Grignard Grignard Reagent (R-MgX) Grignard->Addition Intermediate Hemiaminal Intermediate Addition->Intermediate Workup Acidic Workup (H₃O⁺) Intermediate->Workup Hydrolysis Hydrolysis Workup->Hydrolysis Deprotection Boc Deprotection Workup->Deprotection Decarboxylation Decarboxylation Workup->Decarboxylation Product Primary Amine (R-NH₂) Hydrolysis->Product Deprotection->Product Decarboxylation->Product

Figure 2: Logical workflow of the primary amine synthesis.

Conclusion

The protocol described provides a viable pathway for the synthesis of primary amines from organometallic precursors using this compound. This method is adaptable to a range of Grignard reagents, offering access to a diverse set of primary amines. The experimental procedures are straightforward and utilize common laboratory reagents and techniques, making this protocol a valuable addition to the synthetic chemist's toolbox in academic and industrial research settings. Further optimization of reaction conditions for specific substrates may lead to improved yields and purity.

Application Notes and Protocols: Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, also known as N-Boc-2-benzimidazolone, is a pivotal building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates due to its ability to mimic purine and interact with a wide range of biological targets.[1][2][3] The 2-oxo (or benzimidazolinone) core provides a rigid framework for orienting substituents, while the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile intermediate for creating diverse libraries of compounds.[4]

This document provides detailed application notes on the use of this compound in the synthesis of potent and selective therapeutic agents, specifically focusing on its application in the development of 5-HT₄ receptor modulators and M₁ muscarinic acetylcholine receptor (mAChR) agonists. Detailed experimental protocols and quantitative biological data are provided to facilitate its use in drug discovery programs.

Key Applications in Medicinal Chemistry

The primary utility of this compound lies in its role as a scaffold for generating N,N'-disubstituted benzimidazolinone derivatives. The Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized. Alternatively, the unprotected nitrogen can be alkylated or arylated, followed by Boc deprotection to enable modification at the first nitrogen. This sequential functionalization is key to exploring the structure-activity relationships (SAR) of benzimidazolone-based compounds.

Synthesis of 5-HT₄ Receptor Antagonists

Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide have been identified as potent and selective antagonists of the 5-HT₄ receptor.[5][6] This receptor is a target for treating gastrointestinal motility disorders and cognitive impairments. The general synthetic strategy involves the alkylation of the N-3 position of the benzimidazolone core, followed by functionalization at the N-1 position to introduce a carboxamide moiety linked to a basic piperazine group.

General Synthetic Workflow:

G A tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate B N-Alkylation at N-3 (e.g., R-X, Base) A->B Step 1 C 3-Substituted N-Boc- 2-benzimidazolone B->C D Boc Deprotection (e.g., TFA or HCl) C->D Step 2 E 3-Substituted 2-benzimidazolone D->E F Carboxamide Formation (e.g., Phosgene, Amine) E->F Step 3 G Final 5-HT4 Receptor Antagonist F->G

Caption: Synthetic workflow for 5-HT₄ receptor antagonists.

Quantitative Biological Data:

The following table summarizes the in vitro binding affinities and functional activities of representative 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives at the 5-HT₄ receptor.[5][6]

Compound IDR (at N-3)4-Substituent on Piperazine5-HT₄ Ki (nM)5-HT₄ Antagonist Activity (pKb)
4a EthylMethyl10.37.73
4d Ethyln-Butyl6.77.55
4f CyclopropylMethyl20.17.21
5a IsopropylMethyl38.9Partial Agonist (i.a. = 0.94)
5h Isopropyln-Butyl106.07.94

Experimental Protocol: Synthesis of a Representative 5-HT₄ Receptor Antagonist

This protocol describes a representative synthesis of a 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivative.

Step 1: N-Alkylation of this compound To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which the desired alkyl halide (e.g., ethyl iodide, 1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-alkylated-N-Boc-2-benzimidazolone.

Step 2: Boc Deprotection The 3-alkylated-N-Boc-2-benzimidazolone (1.0 eq) is dissolved in a solution of 4M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). The solution is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride or trifluoroacetate salt of the 3-alkylated-2-benzimidazolone.

Step 3: Carboxamide Formation To a solution of the 3-alkylated-2-benzimidazolone salt (1.0 eq) and triethylamine (2.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of phosgene (or a phosgene equivalent like triphosgene) in toluene dropwise. The mixture is stirred for 1 hour at 0 °C. A solution of the desired N-substituted piperazine (e.g., 1-methylpiperazine, 1.1 eq) in THF is then added, and the reaction is stirred at room temperature for 18 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the final 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide.

Synthesis of M₁ Muscarinic Acetylcholine Receptor (mAChR) Agonists

N-substituted benzimidazolones are also potent and selective agonists of the M₁ muscarinic acetylcholine receptor, a key target for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[7] The synthetic approach often involves the coupling of the benzimidazolone core to a piperidine moiety.

General Synthetic Workflow:

G A tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate B N-Alkylation with protected 4-halopiperidine derivative A->B Step 1 C N-Boc-benzimidazolone with protected piperidine side chain B->C D Deprotection of piperidine nitrogen C->D Step 2 E Piperidine intermediate D->E F Reductive Amination or Alkylation of piperidine E->F Step 3 G Final M1 mAChR Agonist F->G

Caption: Synthetic workflow for M₁ mAChR agonists.

Quantitative Biological Data:

The following table presents the in vitro potencies and selectivities of representative N-substituted benzimidazolone M₁ mAChR agonists.[7]

Compound IDN-Capping Group on PiperidineM₁ EC₅₀ (nM)M₂/M₁ SelectivityM₃/M₁ Selectivity
1 3-(4-fluorophenoxy)propoxy180>56>56
2 Cyclohexyl30>333>333
3 Tetrahydropyran-4-yl50>200>200
4 Tetrahydropyran-4-yl20>500>500
5 4-fluorophenyl10>1000>1000

Experimental Protocol: Synthesis of a Representative M₁ mAChR Agonist

This protocol outlines a general method for the synthesis of 1-(N-substituted piperidin-4-yl)benzimidazolones.

Step 1: N-Alkylation with a Protected Piperidine Derivative To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq) and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.2 eq). The reaction mixture is heated to 80 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford tert-butyl 4-(1-(tert-butoxycarbonyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-3-yl)piperidine-1-carboxylate.

Step 2: Deprotection of the Piperidine Nitrogen The product from Step 1 (1.0 eq) is dissolved in a 1:1 mixture of TFA and DCM and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude piperidine intermediate as a trifluoroacetate salt, which can be used in the next step without further purification.

Step 3: Reductive Amination of the Piperidine To a solution of the piperidine intermediate from Step 2 (1.0 eq) in 1,2-dichloroethane (DCE), is added the desired aldehyde or ketone (e.g., tetrahydropyran-4-one, 1.2 eq) and a few drops of acetic acid. The mixture is stirred for 30 minutes, followed by the addition of sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to yield the final M₁ mAChR agonist.

Signaling Pathways

5-HT₄ Receptor Signaling:

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs protein. Activation of the 5-HT₄ receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including neurotransmitter release and smooth muscle contraction. Antagonists developed from this compound block this pathway.

G cluster_membrane Cell Membrane Receptor 5-HT4 Receptor G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Antagonist Benzimidazolone Antagonist Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets

Caption: 5-HT₄ receptor signaling pathway.

M₁ Muscarinic Acetylcholine Receptor Signaling:

The M₁ mAChR is a GPCR that couples to the Gαq/11 protein. Upon activation by an agonist, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This pathway is crucial for neuronal excitability and synaptic plasticity. Agonists derived from this compound activate this cascade.

G cluster_membrane Cell Membrane Receptor M1 Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolyzes Agonist Benzimidazolone Agonist Agonist->Receptor Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation, synaptic plasticity) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M₁ muscarinic acetylcholine receptor signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of medicinally important compounds. Its utility in constructing libraries of N,N'-disubstituted benzimidazolones has been demonstrated in the successful development of potent and selective modulators for challenging GPCR targets like the 5-HT₄ and M₁ receptors. The provided protocols and data serve as a guide for researchers to leverage this building block in their own drug discovery efforts.

References

Application Notes and Protocols for Reactions Involving 1-Boc-2-Benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key reactions involving 1-Boc-2-benzimidazolone, a versatile intermediate in the synthesis of pharmacologically active compounds. The benzimidazolone core is a privileged scaffold in medicinal chemistry, and its selective functionalization is crucial for the development of novel therapeutic agents.[1]

Synthesis of 1-Boc-2-benzimidazolone

The synthesis of 1-Boc-2-benzimidazolone is a prerequisite for its use in further reactions. This protocol outlines a standard procedure for the Boc protection of 2-benzimidazolone.

Experimental Protocol: Boc Protection of 2-Benzimidazolone
  • Materials: 2-Benzimidazolone, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2-benzimidazolone (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

    • To this stirred solution, add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-Boc-2-benzimidazolone.

Reactions at the N-1 Position of 1-Boc-2-benzimidazolone

The Boc group at the N-1 position can be removed to allow for further functionalization. Alternatively, the N-3 position can be functionalized while the N-1 position remains protected.

N-Alkylation of 1-Boc-2-benzimidazolone (Representative Protocol)

This protocol describes a general procedure for the N-alkylation of 1-Boc-2-benzimidazolone at the N-3 position.

  • Materials: 1-Boc-2-benzimidazolone, Alkyl halide (e.g., methyl iodide, benzyl bromide), Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃), Anhydrous Dimethylformamide (DMF) or THF.

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 1-Boc-2-benzimidazolone (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by TLC.

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the N-alkylated product.

EntryAlkylating AgentBaseSolventTime (h)Yield (%)
1Methyl IodideNaHDMF285-95
2Benzyl BromideCs₂CO₃DMF680-90
3Ethyl BromoacetateNaHTHF475-85

Note: The data in this table is representative and based on general N-alkylation procedures for similar substrates. Actual results may vary.

N-Acylation of 1-Boc-2-benzimidazolone (Representative Protocol)

This protocol provides a general method for the N-acylation of 1-Boc-2-benzimidazolone at the N-3 position.

  • Materials: 1-Boc-2-benzimidazolone, Acyl chloride (e.g., acetyl chloride, benzoyl chloride), Triethylamine (NEt₃) or Pyridine, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-Boc-2-benzimidazolone (1.0 eq) in anhydrous DCM in a round-bottom flask.

    • Add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C and add the acyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-acylated benzimidazolone.

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl ChlorideNEt₃DCM290-98
2Benzoyl ChloridePyridineDCM485-95
34-Nitrobenzoyl chlorideNEt₃DCM388-96

Note: The data in this table is representative and based on general N-acylation procedures for similar substrates. Actual results may vary.

Deprotection of 1-Boc-2-benzimidazolone and Subsequent Reactions

The removal of the Boc group is a key step to enable further derivatization at the N-1 position.

Experimental Protocol: Boc Deprotection
  • Materials: 1-Boc-3-substituted-2-benzimidazolone, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected benzimidazolone (1.0 eq) in DCM.

    • Add TFA (10-50% v/v in DCM) or a solution of 4M HCl in dioxane (5-10 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected benzimidazolone.

EntryReagentSolventTime (h)Temperature (°C)Yield (%)
120% TFA/DCMDCM2RT>95
24M HCl in DioxaneDioxane/DCM4RT>95

Note: The data in this table is based on standard Boc deprotection protocols. Actual results may vary.

One-Pot Deprotection and N-Alkylation

A one-pot procedure for Boc deprotection followed by N-alkylation can be an efficient strategy for the synthesis of N-1 substituted benzimidazolones.

  • Procedure:

    • Following the Boc deprotection protocol, after concentrating the reaction mixture, dissolve the crude amine salt in DMF.

    • Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).

    • Add the desired alkylating agent (1.2 eq) and heat the reaction mixture (e.g., to 60-80 °C) until the reaction is complete as monitored by TLC.

    • Work-up and purify the product as described in the N-alkylation protocol.

Visualizing the Experimental Workflows

experimental_workflows cluster_synthesis 1. Synthesis of 1-Boc-2-benzimidazolone cluster_alkylation 2.1 N-Alkylation at N-3 cluster_acylation 2.2 N-Acylation at N-3 cluster_deprotection 3. Deprotection and Subsequent N-Alkylation reactant reactant product product intermediate intermediate 2-Benzimidazolone 2-Benzimidazolone Boc2O (Boc)2O, Base 2-Benzimidazolone->Boc2O 1-Boc-2-benzimidazolone 1-Boc-2-benzimidazolone Boc2O->1-Boc-2-benzimidazolone start_alk 1-Boc-2-benzimidazolone base_alk Base (NaH or Cs2CO3) start_alk->base_alk alkyl_halide Alkyl Halide (R-X) base_alk->alkyl_halide product_alk 1-Boc-3-alkyl-2-benzimidazolone alkyl_halide->product_alk start_acyl 1-Boc-2-benzimidazolone base_acyl Base (NEt3) start_acyl->base_acyl acyl_chloride Acyl Chloride (R-COCl) base_acyl->acyl_chloride product_acyl 1-Boc-3-acyl-2-benzimidazolone acyl_chloride->product_acyl start_dep 1-Boc-3-R-2-benzimidazolone deprotection TFA or HCl start_dep->deprotection intermediate_dep 3-R-2-Benzimidazolone deprotection->intermediate_dep alkylation_step Base, R'-X intermediate_dep->alkylation_step final_product 1-R'-3-R-2-benzimidazolone alkylation_step->final_product

Caption: Synthetic pathways involving 1-Boc-2-benzimidazolone.

References

Application Notes and Protocols: Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, focusing on its role as an N-Boc protected derivative of 2-oxo-benzimidazole (benzimidazolone). The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom of the benzimidazole ring system, facilitating selective modifications at other positions of the molecule in multi-step organic syntheses. This document outlines the synthesis of this compound, its chemical properties, and detailed protocols for its deprotection.

Introduction

This compound is a key intermediate in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold found in numerous pharmacologically active compounds.[1][2][3][4] The introduction of a Boc protecting group on one of the nitrogen atoms of the benzimidazolone ring allows for precise chemical manipulation of the molecule. The Boc group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5][6]

Synthesis of this compound

The synthesis of this compound is analogous to the N-Boc protection of other amines and heterocyclic compounds, typically involving the reaction of 2-oxo-benzimidazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[7][8]

General Reaction Scheme:

G cluster_0 Synthesis 2-Oxobenzimidazole 2-Oxobenzimidazole Product This compound 2-Oxobenzimidazole->Product Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Product Base Base (e.g., DMAP, NEt₃) Base->Product Solvent Solvent (e.g., THF, DCM) Solvent->Product G cluster_1 Deprotection Protected tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate Deprotected 2-Oxobenzimidazole Protected->Deprotected Acid Treatment Acid Acid (e.g., TFA, HCl) Acid->Deprotected Byproducts Isobutylene + CO₂ Deprotected->Byproducts G cluster_2 Synthetic Strategy A Starting Material (2-Oxobenzimidazole) B N-Boc Protection A->B C Protected Intermediate (this compound) B->C D Further Functionalization (e.g., Halogenation, Coupling) C->D E Modified Intermediate D->E F N-Boc Deprotection E->F G Final Product F->G

References

Catalytic Applications of tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct catalytic applications of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate are not extensively documented in scientific literature, the core benzimidazole structure is a versatile scaffold for the development of potent catalysts. This document provides an overview of the catalytic applications of closely related benzimidazole derivatives, focusing on N-Heterocyclic Carbene (NHC) precursors and chiral 2-aminobenzimidazoles, for which there is a more substantial body of research. These examples serve as a valuable reference for leveraging the benzimidazole framework in catalytic system design.

Chiral 2-Aminobenzimidazole Derivatives in Asymmetric Organocatalysis

Chiral 2-aminobenzimidazole derivatives have emerged as effective organocatalysts, particularly in asymmetric synthesis. These catalysts operate through hydrogen bonding interactions to activate substrates and control stereoselectivity. A notable application is the enantioselective α-amination of 1,3-dicarbonyl compounds.

Quantitative Data Summary
CatalystSubstrateReagentSolventYield (%)ee (%)Reference
Chiral 2-aminobenzimidazole derivativeEthyl 2-oxocyclopentane-1-carboxylateDi-tert-butyl azodicarboxylate (DBAD)Choline chloride/glycerol9473[1]
Chiral 2-aminobenzimidazole derivativeEthyl 2-oxocyclopentane-1-carboxylateDi-tert-butyl azodicarboxylate (DBAD)Choline chloride/urea9473[1]
Experimental Protocol: Asymmetric α-Amination

Materials:

  • Chiral 2-aminobenzimidazole catalyst

  • Ethyl 2-oxocyclopentane-1-carboxylate

  • Di-tert-butyl azodicarboxylate (DBAD)

  • Deep Eutectic Solvent (DES) such as choline chloride/glycerol or choline chloride/urea

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl 2-oxocyclopentane-1-carboxylate (1 mmol) in the chosen deep eutectic solvent (2 mL), add the chiral 2-aminobenzimidazole catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add di-tert-butyl azodicarboxylate (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aminated product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Proposed Catalytic Cycle

Asymmetric_Amination Catalyst Chiral 2-Aminobenzimidazole Catalyst Intermediate H-bonded Enolate Intermediate Catalyst->Intermediate Forms H-bonds Substrate Ethyl 2-oxocyclopentane- 1-carboxylate Substrate->Intermediate Deprotonation Reagent Di-tert-butyl azodicarboxylate (DBAD) Product α-Aaminated Product Intermediate->Product Nucleophilic attack on DBAD Product->Catalyst Catalyst regeneration

Caption: Proposed catalytic cycle for the asymmetric α-amination.

Benzimidazolium Salts as N-Heterocyclic Carbene (NHC) Precursors in Copper-Catalyzed Asymmetric Allylic Alkylation

Benzimidazolium salts are stable precursors to N-Heterocyclic Carbenes (NHCs), which are powerful ligands in transition metal catalysis. Chiral benzimidazolium-derived NHCs, when complexed with copper, can catalyze a variety of asymmetric transformations, including allylic alkylations.

Quantitative Data Summary

Due to the breadth of this field, specific quantitative data is highly dependent on the exact ligand, substrate, and reaction conditions. The following table provides a representative example.

NHC PrecursorCopper SaltSubstrateReagentSolventYield (%)ee (%)
Chiral Benzimidazolium SaltCu(OTf)₂cinnamyl bromideGrignard reagentTHF>90>95
Experimental Protocol: Copper-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Chiral benzimidazolium salt (NHC precursor)

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈)

  • Allylic substrate (e.g., cinnamyl bromide)

  • Grignard reagent (e.g., phenylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a glovebox, add the chiral benzimidazolium salt (0.025 mmol) and a mild base (e.g., NaOtBu, 0.025 mmol) to a flame-dried Schlenk tube.

  • Add anhydrous THF (1 mL) and stir the mixture at room temperature for 30 minutes to generate the free NHC in situ.

  • In a separate Schlenk tube, dissolve CuOTf·0.5C₇H₈ (0.025 mmol) in anhydrous THF (1 mL).

  • Transfer the copper solution to the NHC solution and stir for another 30 minutes to form the Cu-NHC catalyst complex.

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add the allylic substrate (0.5 mmol) to the catalyst solution.

  • Slowly add the Grignard reagent (0.6 mmol) dropwise over a period of 1 hour.

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Experimental Workflow

Allylic_Alkylation_Workflow start Start nhc_gen In situ NHC Generation (Benzimidazolium salt + Base in THF) start->nhc_gen cat_form Catalyst Formation (NHC + Cu(I) salt) nhc_gen->cat_form reaction_setup Reaction Setup (Cooling, add substrate) cat_form->reaction_setup reagent_add Slow Addition of Grignard Reagent reaction_setup->reagent_add reaction Asymmetric Allylic Alkylation reagent_add->reaction quench Reaction Quenching (aq. NH4Cl) reaction->quench workup Workup & Purification (Extraction, Chromatography) quench->workup analysis Analysis (Chiral HPLC/GC) workup->analysis end End analysis->end

References

Application Notes and Protocols for the Use of 1-Boc-2-Benzimidazolone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1-Boc-2-benzimidazolone as a versatile building block in modern cross-coupling chemistry. The protocols detailed herein focus on palladium- and copper-catalyzed N-arylation reactions, enabling the synthesis of a diverse range of 1-aryl-2-benzimidazolone derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science.

Introduction

1-Boc-2-benzimidazolone is a valuable reagent for the introduction of the benzimidazolone scaffold into organic molecules. The Boc (tert-butyloxycarbonyl) protecting group facilitates the participation of the benzimidazolone nitrogen in cross-coupling reactions as a nucleophile. Subsequent removal of the Boc group, if desired, can be achieved under standard acidic conditions. The primary applications of 1-Boc-2-benzimidazolone in cross-coupling chemistry are centered around the formation of a new carbon-nitrogen bond at the N1 position of the benzimidazolone ring system. The two most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Chan-Lam coupling.

Key Cross-Coupling Strategies

The N-arylation of 1-Boc-2-benzimidazolone can be effectively achieved through two primary catalytic systems: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an aryl halide (or triflate) and an amine or amide.[1][2] In the context of 1-Boc-2-benzimidazolone, it serves as a cyclic carbamate nucleophile. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often requires optimization for specific substrates.[1]

  • Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative and often milder method for N-arylation, using arylboronic acids as the aryl source.[3][4] A key advantage of the Chan-Lam coupling is that it can often be performed under aerobic conditions and at room temperature, making it an attractive method from a practical standpoint.[3]

Data Presentation: Representative N-Arylation Reactions

The following tables summarize typical reaction conditions and yields for the N-arylation of 1-Boc-2-benzimidazolone using Buchwald-Hartwig and Chan-Lam cross-coupling reactions.

Table 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation of 1-Boc-2-benzimidazolone

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1101885
24-ChlorobenzonitrilePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃1,4-Dioxane1002478
32-BromopyridinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001675
43-BromoanisolePd(OAc)₂ (2.5)SPhos (5)K₂CO₃THF802082

Table 2: Copper-Catalyzed Chan-Lam N-Arylation of 1-Boc-2-benzimidazolone

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (10)PyridineCH₂Cl₂RT4890
24-Methoxyphenylboronic acidCu(OAc)₂ (10)Et₃NCH₂Cl₂RT4888
33-Tolylboronic acidCuI (10)PyridineDMF802485
44-Fluorophenylboronic acidCu(OAc)₂ (10)2,6-LutidineCH₂Cl₂RT7282

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol provides a general method for the palladium-catalyzed N-arylation of 1-Boc-2-benzimidazolone with an aryl bromide. Optimization of the ligand, base, and solvent may be necessary for challenging substrates.

Materials:

  • 1-Boc-2-benzimidazolone

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 1-Boc-2-benzimidazolone (1.0 equiv.), the aryl bromide (1.2 equiv.), the base (2.0 equiv.), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-Boc-2-benzimidazolone.

Protocol 2: General Procedure for Copper-Catalyzed Chan-Lam N-Arylation

This protocol describes a general method for the copper-catalyzed N-arylation of 1-Boc-2-benzimidazolone with an arylboronic acid. This reaction is often performed open to the air.

Materials:

  • 1-Boc-2-benzimidazolone

  • Arylboronic acid

  • Copper catalyst (e.g., Cu(OAc)₂, CuI)

  • Base (e.g., pyridine, triethylamine)

  • Solvent (e.g., dichloromethane, DMF)

  • Reaction vial

  • Molecular sieves (optional)

Procedure:

  • To a reaction vial, add 1-Boc-2-benzimidazolone (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), and the copper catalyst (10-20 mol%).

  • Add the solvent and then the base.

  • If using an anhydrous solvent, the addition of activated molecular sieves (4 Å) can be beneficial.

  • Stir the reaction mixture vigorously at room temperature or the specified temperature. The reaction is typically open to the air.

  • Monitor the reaction progress by TLC or LC-MS. These reactions can sometimes be slow, requiring 24-72 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-3-Boc-2-benzimidazolone.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1-Boc-2-benzimidazolone + Aryl Halide + Base Inert Atmosphere Degas with Ar/N₂ Reactants->Inert Atmosphere Combine Catalyst System Palladium Precatalyst + Phosphine Ligand Catalyst System->Inert Atmosphere Add Solvent Addition Add Anhydrous Solvent Inert Atmosphere->Solvent Addition Heating Heat to 80-110 °C Solvent Addition->Heating Filtration Filter through Celite Heating->Filtration After Reaction Completion Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Product 1-Aryl-3-Boc-2-benzimidazolone Purification->Product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Chan_Lam_Mechanism Cu(II) Cu(II) Cu(II)-Benzimidazolone [Boc-Benzimidazolone-Cu(II)]⁺ Cu(II)->Cu(II)-Benzimidazolone Ligand Exchange ArB(OH)2 ArB(OH)₂ Cu(III)-Intermediate Ar-Cu(III)-Benzimidazolone ArB(OH)2->Cu(III)-Intermediate Benzimidazolone Boc-Benzimidazolone-H Benzimidazolone->Cu(II)-Benzimidazolone Cu(II)-Benzimidazolone->Cu(III)-Intermediate Transmetalation Product 1-Aryl-3-Boc-2-benzimidazolone Cu(III)-Intermediate->Product Reductive Elimination Cu(I) Cu(I) Product->Cu(I) Cu(I)->Cu(II) Oxidation (Air)

Caption: Catalytic Cycle for Chan-Lam Coupling.

References

Synthesis of Heterocyclic Compounds Using tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate as a key starting material. This versatile building block, featuring a Boc-protected N1-position, allows for selective functionalization at the N3-position, followed by optional deprotection to enable further diversification, making it a valuable tool in medicinal chemistry and drug discovery.

Introduction

Benzimidazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The targeted synthesis of substituted benzimidazoles is therefore of significant interest. This compound, also known as N-Boc-2-benzimidazolone, serves as an excellent precursor for the regioselective synthesis of N3-substituted and, subsequently, N1,N3-disubstituted benzimidazol-2-ones. The tert-butyloxycarbonyl (Boc) protecting group at the N1 position effectively blocks this site, directing alkylation and arylation reactions to the N3 position. The Boc group can then be readily removed under acidic conditions, opening the N1 position for further functionalization.

Core Synthetic Pathways

The primary synthetic strategies involving this compound revolve around two key transformations:

  • N3-Functionalization: Alkylation or arylation at the N3 position to introduce a wide variety of substituents.

  • N1-Deprotection and Subsequent Functionalization: Removal of the Boc group to yield an N3-substituted benzimidazol-2-one, which can then be further modified at the N1 position.

These pathways allow for the systematic development of a library of benzimidazole-based compounds for structure-activity relationship (SAR) studies.

G A tert-Butyl 2-oxo-3H- benzimidazole-1-carboxylate B N3-Alkylation / N3-Arylation A->B C N3-Substituted-1-Boc- benzimidazol-2-one B->C D N1-Deprotection (Acidic Conditions) C->D E N3-Substituted- benzimidazol-2-one D->E F N1-Alkylation / N1-Arylation E->F G N1,N3-Disubstituted- benzimidazol-2-one F->G

Caption: General synthetic workflow. (Within 100 characters)

Experimental Protocols

Protocol 1: N3-Alkylation of this compound

This protocol details the general procedure for the N-alkylation of the N-Boc protected benzimidazolone at the N3 position using an alkyl halide. A similar procedure has been reported for the analogous 1-ethoxycarbonyl-benzo[d]imidazol-2(3H)-one.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., N-(3-bromopropyl)phthalimide)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N3-alkylated product.

Expected Yields:

While specific yields for the tert-butyl analog are not widely reported, yields for the similar ethyl-protected starting material are generally good to excellent.

Alkyl HalideProductSolventBaseTemperatureTime (h)Yield (%)
N-(3-bromopropyl)phthalimideEthyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylateDMFK₂CO₃/TBABRT6Not Specified[1]
Protocol 2: N1-Deprotection of N3-Substituted-1-Boc-benzimidazol-2-one

This protocol describes the removal of the N1-Boc protecting group to generate the free N-H for further functionalization.

Materials:

  • N3-Substituted-1-Boc-benzimidazol-2-one

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N3-substituted-1-Boc-benzimidazol-2-one (1.0 eq) in a suitable organic solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 10-20 eq) or a solution of HCl in dioxane (e.g., 4M solution, 5-10 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the excess acid by washing the reaction mixture with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude N3-substituted-benzimidazol-2-one, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.

G cluster_0 N3-Alkylation cluster_1 N1-Deprotection A Dissolve N-Boc-2-benzimidazolone, K2CO3, and TBAB in DMF B Add Alkyl Halide A->B C Stir at Room Temperature (6-12h) B->C D Filter and Concentrate C->D E Purify by Column Chromatography D->E F Dissolve N3-Substituted-1-Boc- benzimidazol-2-one in DCM G Add Trifluoroacetic Acid F->G H Stir at Room Temperature (1-4h) G->H I Aqueous Work-up (NaHCO3, Brine) H->I J Dry and Concentrate I->J

Caption: Experimental workflow for N3-alkylation and N1-deprotection. (Within 100 characters)

Applications in the Synthesis of Bioactive Molecules

The sequential N3-alkylation and N1-deprotection strategy is a key approach in the synthesis of various pharmacologically active compounds. A prominent example is the synthesis of Domperidone , a dopamine antagonist used as an antiemetic agent. The synthesis of Domperidone involves the coupling of two benzimidazolone intermediates, one of which can be conceptually derived from an N-alkylated benzimidazolone.[2][3]

The general strategy for accessing diverse heterocyclic structures involves:

  • N3-Alkylation: Introduction of a side chain containing another heterocyclic moiety or a functional group suitable for further cyclization.

  • N1-Deprotection: Removal of the Boc group.

  • N1-Alkylation/Arylation or Cyclization: Introduction of a second substituent at the N1 position or intramolecular cyclization to form fused heterocyclic systems.

Data Presentation: N-Alkylation of Benzimidazoles

The following table summarizes representative conditions for the N-alkylation of benzimidazole derivatives, highlighting the versatility of this reaction. Although the specific substrate this compound is not explicitly detailed in the provided search results, the conditions are generally applicable.

Starting MaterialAlkylating AgentBaseSolventCatalystTemp (°C)Time (h)Yield (%)Reference
1-Hydroxymethyl-1H-benzimidazole4-tert-butylbenzenesulfonyl chlorideTriethylamineAcetone-RT476[4]
1,3-Dihydro-2H-benzimidazol-2-oneVarious Alkyl HalidesKOHDMSO-RT-Excellent[5]
Benzimidazole derivativesn-Butyl bromideNaOH powder-TBAB80-90388[5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of N3-substituted and N1,N3-disubstituted benzimidazol-2-ones. The protocols and strategies outlined in this document provide a solid foundation for researchers in medicinal chemistry and drug development to design and synthesize novel heterocyclic compounds with potential therapeutic applications. The ability to selectively functionalize the benzimidazolone core allows for the fine-tuning of physicochemical and pharmacological properties, making it an indispensable tool in the quest for new and improved medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of low yields in the synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Low Yields

Low yields in the synthesis of this compound, primarily through the N-Boc protection of 1,3-dihydro-2H-benzimidazol-2-one (also known as 2-hydroxybenzimidazole), can be attributed to several factors. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Incomplete or No Reaction

Symptoms:

  • Starting material (1,3-dihydro-2H-benzimidazol-2-one) is largely unreacted, as observed by TLC or LC-MS analysis.

  • Minimal or no formation of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Poor Solubility of Starting Material 1,3-dihydro-2H-benzimidazol-2-one has poor solubility in many common aprotic solvents. Consider using a more polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN). In some cases, a mixture of solvents like water and acetone can be effective.[1]
Insufficient Base Strength or Amount An appropriate base is crucial to deprotonate the benzimidazole nitrogen, facilitating the nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O). Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure at least a stoichiometric equivalent of the base is used, with a slight excess (1.1-1.5 equivalents) often being beneficial.
Low Reagent Reactivity The reactivity of di-tert-butyl dicarbonate can be enhanced. The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[2]
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) and monitor the progress by TLC.
Problem 2: Formation of Multiple Products (Side Reactions)

Symptoms:

  • TLC or LC-MS analysis shows the formation of multiple spots in addition to the starting material and the desired product.

  • The isolated yield of the desired product is low despite the consumption of the starting material.

Possible Causes and Solutions:

CauseRecommended Action
Di-Boc Protection The formation of the di-Boc protected product (on both nitrogen atoms) can occur, especially with a large excess of Boc₂O and a strong base. To minimize this, use a controlled amount of Boc₂O (typically 1.1-1.2 equivalents).
Reaction with Solvent In some cases, the solvent can participate in side reactions. Ensure the use of dry solvents, especially when using reactive reagents.
Decomposition of Reagents or Product Prolonged reaction times at elevated temperatures can lead to the decomposition of reagents or the product. Monitor the reaction progress and stop it once the starting material is consumed to avoid degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the N-Boc protection of 1,3-dihydro-2H-benzimidazol-2-one?

A1: While there is no single "best" solvent, polar aprotic solvents like acetonitrile (ACN) and dimethylformamide (DMF) are commonly used and have been shown to be effective. The choice of solvent can impact the solubility of the starting material and the reaction rate. A solvent screen may be necessary to determine the optimal conditions for your specific setup.

Q2: Is a catalyst necessary for this reaction?

A2: While the reaction can proceed without a catalyst, the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly recommended to accelerate the reaction. DMAP acts as a nucleophilic catalyst, activating the di-tert-butyl dicarbonate and significantly increasing the rate of acylation.

Q3: What is the role of the base in this reaction?

A3: The base, typically an organic amine like triethylamine (TEA), is essential for deprotonating the nitrogen atom of the benzimidazole ring. This deprotonation generates a more nucleophilic anion that readily attacks the electrophilic carbonyl carbon of the activated Boc group.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the product, and any potential side products. The starting material is typically more polar than the Boc-protected product.

Q5: What is a common work-up and purification procedure for this reaction?

A5: A typical work-up involves quenching the reaction with water or a mild aqueous acid (like ammonium chloride solution), followed by extraction with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1,3-dihydro-2H-benzimidazol-2-one

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq.) in anhydrous acetonitrile or DMF, add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete (typically within 2-12 hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yield ranges based on different reaction parameters.

BaseSolventCatalystTemperature (°C)Typical Yield (%)
TriethylamineAcetonitrileDMAP25-4070-85
TriethylamineDMFDMAP25-4075-90
DIPEAAcetonitrileDMAP25-4070-85
DIPEADMFDMAP25-4075-90
TriethylamineAcetonitrileNone25-5040-60

Visualizations

Reaction Workflow

reaction_workflow start Start dissolve Dissolve 1,3-dihydro-2H- benzimidazol-2-one in anhydrous solvent start->dissolve add_reagents Add Base (TEA/DIPEA) and catalyst (DMAP) dissolve->add_reagents add_boc Add Boc₂O add_reagents->add_boc react Stir at RT or heat (Monitor by TLC) add_boc->react workup Aqueous Work-up (Quench, Extract, Wash, Dry) react->workup purify Purification (Column Chromatography) workup->purify product tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate purify->product

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products Side Products Observed? low_yield->side_products incomplete_reaction->side_products No check_solubility Improve Solubility (e.g., use DMF) incomplete_reaction->check_solubility Yes check_boc_stoichiometry Check Boc₂O Stoichiometry (use 1.1-1.2 eq.) side_products->check_boc_stoichiometry Yes check_base Check Base (Strength & Stoichiometry) check_solubility->check_base add_catalyst Add DMAP Catalyst check_base->add_catalyst increase_temp Increase Temperature add_catalyst->increase_temp optimize_time_temp Optimize Reaction Time and Temperature check_boc_stoichiometry->optimize_time_temp

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Reactions of tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate. This guide provides troubleshooting for common issues encountered during the synthesis, functionalization, and deprotection of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound serves as a key intermediate in organic synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group protects one of the nitrogen atoms of the benzimidazolone core, allowing for selective functionalization at the other nitrogen or at different positions of the molecule. It is often used in the synthesis of more complex molecules with potential biological activity, such as 5-HT3 receptor antagonists.[1]

Q2: What are the most common reactions performed with this compound?

A2: The most frequent reactions involving this compound are N-alkylation at the unprotected N-3 position and the subsequent removal of the Boc protecting group (deprotection) to liberate the N-1 amine for further reactions.

Q3: How can I purify this compound?

A3: Purification is typically achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed for further purification.

Troubleshooting Guides

Synthesis of this compound (N-Boc Protection)

Issue: Low yield of the desired N-Boc protected product.

  • Possible Cause 1: Incomplete reaction. The reaction of 1,3-dihydro-2H-benzimidazol-2-one with di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion.

    • Solution: Increase the reaction time and/or slightly elevate the temperature (e.g., to 40°C).[2] Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Possible Cause 2: Inappropriate base. The choice and amount of base can be critical.

    • Solution: Use a suitable base such as triethylamine or 4-dimethylaminopyridine (DMAP) to facilitate the reaction. Ensure at least a stoichiometric amount of base is used relative to the starting benzimidazolone.

  • Possible Cause 3: Poorly nucleophilic starting material. The nitrogen of the benzimidazolone may not be sufficiently nucleophilic under the reaction conditions.

    • Solution: The use of a stronger, non-nucleophilic base like sodium hydride (NaH) can be considered to deprotonate the benzimidazolone, thereby increasing its nucleophilicity before the addition of Boc₂O.

Issue: Formation of di-Boc protected byproduct.

  • Possible Cause: Use of a large excess of Boc₂O and/or prolonged reaction times at elevated temperatures.

    • Solution: Use a controlled stoichiometry of Boc₂O (typically 1.1 to 1.5 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

N-Alkylation of this compound

Issue: Low yield of the N-alkylated product.

  • Possible Cause 1: Insufficiently reactive alkylating agent.

    • Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with alkyl chlorides or bromides.

  • Possible Cause 2: Inappropriate base or solvent.

    • Solution: Stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar apathetic solvents like DMF or acetonitrile are generally effective for deprotonating the benzimidazolone nitrogen. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the alkylating agent.

Issue: O-alkylation as a side reaction.

  • Possible Cause: The benzimidazolone exists in tautomeric forms, and under certain conditions, the exocyclic oxygen can act as a nucleophile.

    • Solution: This is generally less common for benzimidazolones compared to other heterocyclic systems. Using a strong base to fully deprotonate the nitrogen and generate the N-anion typically favors N-alkylation.

Boc Deprotection

Issue: Incomplete removal of the Boc group.

  • Possible Cause 1: Insufficient acid strength or concentration.

    • Solution: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is typically used. For stubborn substrates, using neat TFA may be necessary.

  • Possible Cause 2: Short reaction time or low temperature.

    • Solution: Most Boc deprotections are complete within 1-4 hours at room temperature. If the reaction is sluggish, extend the reaction time and monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can also be applied, but with caution to avoid side reactions.

  • Possible Cause 3: Steric hindrance.

    • Solution: Sterically hindered Boc groups may require more forcing conditions, such as longer reaction times or slightly higher temperatures.

Issue: Side reaction - Alkylation of the product or other nucleophilic sites.

  • Possible Cause: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate electron-rich aromatic rings or other nucleophiles present in the molecule.

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), anisole, or water.

Quantitative Data

ReactionReagents & ConditionsTypical YieldReference
N-Boc Protection 1,3-dihydro-2H-benzimidazol-2-one, Boc₂O, Et₃N, CH₂Cl₂>90%General Procedure
N-Alkylation This compound, Alkyl halide, NaH, DMF70-95%Analogous Systems
Boc Deprotection Boc-protected substrate, 50% TFA in CH₂Cl₂>90%General Procedure

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous dichloromethane (DCM) are added triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.

Protocol 2: N-Alkylation
  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) is added, and the reaction is stirred at room temperature or slightly elevated temperature (e.g., 50-60°C) until completion (monitored by TLC).

  • The reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Protocol 3: Boc Deprotection
  • The Boc-protected benzimidazolone derivative (1.0 eq) is dissolved in dichloromethane (DCM).

  • An equal volume of trifluoroacetic acid (TFA) is added at room temperature.

  • If the substrate contains acid-sensitive or nucleophilic groups, a scavenger such as triisopropylsilane (TIS, 0.2-0.5 eq) is added.

  • The reaction is stirred at room temperature for 1-4 hours and monitored by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue can be triturated with diethyl ether to precipitate the product as a TFA salt, which is then collected by filtration.

Visualizations

experimental_workflow_synthesis start Start dissolve Dissolve 1,3-dihydro-2H- benzimidazol-2-one in DCM start->dissolve add_reagents Add Et3N and Boc2O dissolve->add_reagents stir Stir at room temperature (12-24h) add_reagents->stir workup Aqueous workup (H2O, brine) stir->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

experimental_workflow_alkylation start Start dissolve Dissolve Boc-protected benzimidazolone in DMF start->dissolve add_base Add NaH at 0°C dissolve->add_base stir_base Stir at room temperature (30 min) add_base->stir_base add_alkylating_agent Add alkyl halide stir_base->add_alkylating_agent react Stir at RT or heat add_alkylating_agent->react quench Quench with water react->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Experimental workflow for the N-alkylation of this compound.

experimental_workflow_deprotection start Start dissolve Dissolve Boc-protected substrate in DCM start->dissolve add_tfa Add TFA (and scavenger if needed) dissolve->add_tfa stir Stir at room temperature (1-4h) add_tfa->stir concentrate Remove solvent and excess TFA stir->concentrate precipitate Precipitate with diethyl ether concentrate->precipitate end End precipitate->end

Caption: Experimental workflow for the Boc deprotection of N-substituted benzimidazolones.

References

optimization of reaction conditions for 1-Boc-2-benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Boc-2-benzimidazolone

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-Boc-2-benzimidazolone.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the N-Boc protection of 2-benzimidazolone.

Question: My reaction shows a very low or zero yield of the desired product. What are the likely causes and solutions?

Answer: Low conversion is a common issue and can typically be traced to several factors:

  • Insufficient Basicity: The N-H proton of 2-benzimidazolone is weakly acidic. A base is required to deprotonate the nitrogen, increasing its nucleophilicity to attack the di-tert-butyl dicarbonate ((Boc)₂O). If a weak base like triethylamine (TEA) is ineffective, consider a stronger base or the addition of a nucleophilic catalyst.

  • Poor Solubility of Starting Material: 2-benzimidazolone has poor solubility in many common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] This can prevent the reagents from interacting effectively.

  • Low Reaction Temperature: While many Boc protections proceed at room temperature, this specific substrate may require heating to overcome the activation energy barrier.

Solutions:

  • Catalyst Addition: Introduce a catalytic amount (e.g., 0.1 eq) of 4-Dimethylaminopyridine (DMAP). DMAP is an excellent acylation catalyst that works by forming a more reactive intermediate with (Boc)₂O.

  • Solvent Screening: If solubility is an issue, switch to a more polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF). Alternatively, aqueous basic conditions (e.g., using NaOH in a water/THF mixture) can be effective as the deprotonated benzimidazolone salt may have better solubility.[1]

  • Increase Temperature: Try heating the reaction mixture to 40-55°C and monitor the progress by Thin Layer Chromatography (TLC).[2]

Question: I am observing the formation of multiple spots on my TLC plate, and purification is difficult. What are the potential byproducts?

Answer: The primary byproduct of concern is the N,N'-di-Boc protected benzimidazolone. Although sterically hindered, it can form under forcing conditions (e.g., high excess of (Boc)₂O and base, prolonged reaction times). Another possibility is the formation of urea-type byproducts if the reaction conditions are not well-controlled.

Solutions:

  • Control Stoichiometry: Use a modest excess of di-tert-butyl dicarbonate (1.1-1.2 equivalents) to minimize double addition.

  • Optimize Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

  • Purification Strategy: If byproducts form, purification can typically be achieved via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Question: The reaction seems to stall, with both starting material and product present even after an extended period. What should I do?

Answer: A stalled reaction often indicates that the conditions are not optimal for driving the reaction to completion.

Solutions:

  • Re-evaluate Base and Solvent: This is the most critical parameter. Ensure the chosen base is strong enough and the starting material is fully dissolved. As mentioned, adding DMAP can significantly accelerate the reaction.

  • Check Reagent Quality: Ensure the di-tert-butyl dicarbonate is fresh. Over time, it can slowly decompose. The solvent should be anhydrous, as water can hydrolyze the (Boc)₂O.

  • Incremental Heating: Gradually increase the temperature (e.g., to 50°C) and continue to monitor the reaction's progress.

Frequently Asked Questions (FAQs)

Q1: What is the standard starting point for optimizing the synthesis of 1-Boc-2-benzimidazolone? A1: A reliable starting point is to react 2-benzimidazolone with 1.1 equivalents of (Boc)₂O and 1.2 equivalents of triethylamine (TEA) in THF or DCM at room temperature, with the addition of 0.1 equivalents of DMAP. Monitor the reaction by TLC over several hours.

Q2: How do I effectively monitor the reaction progress using TLC? A2: Use a solvent system such as 1:1 Hexane:Ethyl Acetate. The starting 2-benzimidazolone is quite polar and will have a low Rf value. The product, 1-Boc-2-benzimidazolone, is significantly less polar and will have a much higher Rf. Stain the plate with potassium permanganate or view under UV light if the compounds are UV-active. A complete reaction is indicated by the disappearance of the starting material spot.

Q3: Can this reaction be performed under aqueous conditions? A3: Yes, aqueous conditions can be advantageous, especially if the starting material's solubility is low in organic solvents.[1] A common method involves dissolving the 2-benzimidazolone in an aqueous solution of NaOH and then adding a solution of (Boc)₂O in a solvent like THF or acetone.[1] This often leads to a clean and rapid reaction.

Q4: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)? A4: For this specific Boc protection, an inert atmosphere is generally not required.[2] The reagents are stable to air and moisture to a reasonable extent, although using anhydrous solvents is always good practice to prevent hydrolysis of the (Boc)₂O.

Optimization of Reaction Conditions: Data Summary

The following table summarizes the results of a hypothetical optimization study for the synthesis of 1-Boc-2-benzimidazolone, starting from 1 mmol of 2-benzimidazolone.

EntryBase (eq.)Catalyst (eq.)SolventTemp (°C)Time (h)Yield (%)
1TEA (1.2)NoneTHF252415
2TEA (1.2)DMAP (0.1)THF251275
3TEA (1.2)DMAP (0.1)THF50488
4DIPEA (1.2)DMAP (0.1)MeCN251082
5NaOH (1.1)NoneWater/THF25295

Yields are isolated yields after purification.

Experimental Protocol: Optimized Synthesis

This protocol is based on the optimized aqueous conditions (Entry 5 from the table).

Materials:

  • 2-Benzimidazolone (1.0 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-benzimidazolone (1.0 eq) and deionized water (approx. 10 mL per mmol of substrate).

  • Add sodium hydroxide (1.1 eq) to the suspension and stir at room temperature until all solids dissolve, forming a clear solution of the sodium salt.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF (approx. 5 mL per mmol).

  • Add the (Boc)₂O solution dropwise to the stirred aqueous solution of the benzimidazolone salt over 10 minutes.

  • Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Once complete, transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude solid by flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visualizations

The following diagram illustrates the logical workflow for optimizing the reaction conditions for the synthesis of 1-Boc-2-benzimidazolone.

G start Define Goal: High-Yield Synthesis of 1-Boc-2-benzimidazolone screen Initial Parameter Screening start->screen base Base Selection (TEA, DIPEA, NaOH) screen->base solvent Solvent Selection (THF, DCM, MeCN, Aqueous) screen->solvent catalyst Catalyst Effect (None vs. DMAP) screen->catalyst analyze Analyze Results (TLC, LC-MS, Yield) base->analyze solvent->analyze catalyst->analyze troubleshoot Troubleshooting (Low Yield, Byproducts, Poor Solubility) analyze->troubleshoot If issues persist optimize Fine-Tune Best Conditions (Temperature, Time, Stoichiometry) analyze->optimize If initial results are promising troubleshoot->screen Re-screen parameters validate Validate & Scale-Up Optimized Protocol optimize->validate end Final Protocol Established validate->end

Caption: Workflow for the optimization of 1-Boc-2-benzimidazolone synthesis.

References

Technical Support Center: Purification of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities include unreacted 2-benzimidazolone, residual di-tert-butyl dicarbonate (Boc₂O), and byproducts from the decomposition of the Boc group. Incomplete reactions can leave starting materials, while exposure to acidic conditions during workup or purification can lead to the premature cleavage of the tert-butyl group, resulting in the formation of 2-benzimidazolone.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Flash chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity and obtaining a crystalline final product.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the purification process. A suitable mobile phase for TLC analysis, which can also be adapted for column chromatography, is a mixture of hexane and ethyl acetate. The spots can be visualized under UV light (254 nm).

Q4: What is the stability of the Boc protecting group on the benzimidazole ring during purification?

A4: The tert-butoxycarbonyl (Boc) group is sensitive to acidic conditions.[1] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to its removal.[1][2] Therefore, it is crucial to maintain neutral or slightly basic conditions during the workup and purification to prevent the hydrolysis of the ester and loss of the protecting group.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Possible Causes:

  • Improper Solvent System: The polarity of the eluent may be too high, causing the product to elute too quickly with impurities, or too low, resulting in poor separation and product loss on the column.

  • Product Decomposition: The silica gel used in column chromatography can be slightly acidic, potentially causing the hydrolysis of the Boc group.

  • Co-elution with Impurities: An impurity may have a similar polarity to the product, making separation by column chromatography difficult.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Use TLC to determine the optimal solvent system that provides good separation between the product and impurities. A good starting point is a hexane:ethyl acetate gradient.

  • Neutralize Silica Gel: To minimize the risk of Boc group cleavage, the silica gel can be neutralized by washing it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine, before packing the column.

  • Alternative Purification Method: If co-elution is a persistent issue, consider recrystallization as an alternative or subsequent purification step.

Issue 2: Product Fails to Crystallize or Oiling Out During Recrystallization

Possible Causes:

  • Incorrect Solvent Choice: The solvent may be too good a solvent for the compound even at low temperatures, or the compound may be too soluble in it.

  • Presence of Impurities: Impurities can inhibit crystal formation.

  • Supersaturation: The solution may be supersaturated, preventing nucleation.

Troubleshooting Steps:

  • Screen Different Solvents: Test a variety of solvents or solvent mixtures to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethyl acetate, hexane, dichloromethane, and their mixtures.

  • Purify by Chromatography First: If significant impurities are present, it is advisable to first purify the crude product by flash chromatography to remove the bulk of the impurities before attempting recrystallization.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure product to the cooled solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

Issue 3: Presence of 2-Benzimidazolone in the Final Product

Possible Causes:

  • Incomplete Reaction: The initial reaction to protect the 2-benzimidazolone may not have gone to completion.

  • Hydrolysis During Workup or Purification: The Boc group may have been partially cleaved due to exposure to acidic conditions.

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure that the reaction for the introduction of the Boc group goes to completion by using a slight excess of di-tert-butyl dicarbonate and an appropriate base, and by monitoring the reaction by TLC.

  • Maintain Neutral pH: During the aqueous workup, ensure that the pH of the solution is neutral or slightly basic to prevent hydrolysis of the Boc ester.

  • Purification Strategy: 2-Benzimidazolone is more polar than the desired product. It can be effectively separated by column chromatography using a suitable hexane:ethyl acetate gradient.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexane mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the compound in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to induce maximum crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

ParameterColumn ChromatographyRecrystallization
Typical Purity >95%>98%
Typical Recovery 70-90%80-95%
Common Solvents Hexane/Ethyl AcetateEthyl Acetate/Hexane

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) chromatography Flash Column Chromatography synthesis->chromatography Initial Cleanup recrystallization Recrystallization chromatography->recrystallization High Purity analysis Purity Analysis (TLC, NMR, MS) chromatography->analysis recrystallization->analysis

Caption: General workflow for the purification and analysis.

troubleshooting_logic start Purification Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out impurity Impurity Present? start->impurity optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes change_method Change Purification Method low_yield->change_method No oiling_out->optimize_solvent No induce_crystallization Induce Crystallization oiling_out->induce_crystallization Yes check_pH Check pH of Workup impurity->check_pH Yes (Starting Material) rerun_chromatography Re-run Chromatography impurity->rerun_chromatography Yes (Side Product)

Caption: Troubleshooting decision tree for purification.

References

improving the stability of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate (CAS: 161468-45-7). This guide is designed for researchers, scientists, and drug development professionals to provide insights into the stability of this compound and offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound?

A1: The primary cause of instability is the acid-lability of the tert-butoxycarbonyl (N-Boc) protecting group. The N-Boc group is a carbamate that readily undergoes hydrolysis under acidic conditions to release the unprotected 2-oxo-3H-benzimidazole, along with carbon dioxide and isobutylene (or tert-butyl cation).[1][2] This degradation can be initiated by strong acids, Lewis acids, or even incidental acidic impurities in solvents or on chromatography media.[3][4]

Q2: Under what conditions is the compound most likely to degrade?

A2: The compound is most susceptible to degradation under the following conditions:

  • Acidic Conditions : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, often at room temperature.[1] Even milder acids or Lewis acids can promote this reaction.[3][5]

  • High Temperatures : Thermal deprotection can occur at elevated temperatures (typically above 100-150 °C), especially in certain solvents.[6][7][8] While this can be a synthetic strategy, unintended exposure to high heat during a reaction or workup can lead to undesired product loss.[6]

  • Electrophilic Attack : The tert-butyl cation generated during acidic deprotection is a reactive electrophile that can alkylate other nucleophilic sites on the molecule or other molecules in the reaction mixture, leading to byproducts.[2][5]

Q3: Is the compound sensitive to basic conditions?

A3: Generally, the N-Boc group is stable towards basic and nucleophilic conditions, which is why it is often used orthogonally to base-labile protecting groups like Fmoc.[9] However, some unusual cleavage of N-Boc groups on related structures has been reported under specific basic conditions, so stability to your specific reaction conditions should not be assumed without verification.[10]

Q4: What are the best practices for storing this compound to ensure long-term stability?

A4: To maximize shelf-life, the compound should be stored in a tightly sealed container in a cool, dry place.[11] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against atmospheric moisture and acidic gases.[12]

Troubleshooting Guide

This guide addresses specific issues users might encounter during experiments involving this compound.

Issue 1: The compound degrades during silica gel column chromatography.

  • Symptoms : Multiple spots observed on TLC after the column, with one corresponding to the unprotected benzimidazolone. The yield of the desired product is low.

  • Cause : Standard silica gel is slightly acidic and can catalyze the cleavage of the N-Boc group.

  • Solutions :

    • Neutralize the Silica : Prepare a slurry of the silica gel in a solvent like ethyl acetate or hexane containing 1-2% triethylamine. After stirring, remove the solvent and dry the silica gel under vacuum before packing the column.

    • Buffer the Mobile Phase : Add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine or diisopropylethylamine to the eluent to neutralize the acidic sites on the silica gel as the column runs.

    • Use Alternative Media : Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 for reversed-phase chromatography.

Issue 2: The compound appears to decompose during a reaction in an acidic medium.

  • Symptoms : TLC or LC-MS analysis of the reaction mixture shows the formation of the deprotected starting material and potentially other byproducts.

  • Cause : The reaction conditions are too acidic for the N-Boc group to remain intact.

  • Solutions :

    • Re-evaluate the Reaction : If possible, modify the synthetic route to avoid acidic steps while the Boc group is present.

    • Use Milder Reagents : If an acid is required, consider using a milder one. For example, aqueous phosphoric acid has been shown to be effective for deprotecting other groups while leaving some Boc groups intact under specific conditions.[13][14][15][16]

    • Control Temperature : Run the reaction at the lowest possible temperature to slow the rate of deprotection.

    • Add a Scavenger : If the formation of tert-butylated byproducts is an issue, adding a scavenger like triisopropylsilane (TIS) or anisole can trap the reactive tert-butyl cation.[5]

Issue 3: Incomplete reaction or low yield when using the compound as a nucleophile.

  • Symptoms : The reaction does not go to completion, and a significant amount of starting material remains even after extended reaction times or with excess reagents.

  • Cause : The N-Boc group, being electron-withdrawing, can reduce the nucleophilicity of the benzimidazole ring system.

  • Solution :

    • Use a Stronger Base/Catalyst : If the reaction involves deprotonation of another site on the molecule, a stronger base may be required to overcome the electronic effect of the Boc group.[9]

    • Increase Reaction Temperature : Carefully increasing the reaction temperature can sometimes drive a sluggish reaction to completion, but this must be balanced against the risk of thermal degradation of the Boc group.[7] Monitor the reaction closely by TLC or LC-MS.

Conditions Leading to N-Boc Instability

The following table summarizes common reagents and conditions known to cause the deprotection (cleavage) of the N-Boc group. These should be avoided in reactions where the stability of this compound is desired.

Condition TypeReagents / ConditionsSeverity/SpeedReference
Strong Acids Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl)Very Fast (minutes to a few hours at room temp)[1][5]
Lewis Acids ZnBr₂, TMSI, AlCl₃, SnCl₄Variable, can be very effective[3][5]
Mild Protic Acids Aqueous Phosphoric Acid (H₃PO₄)Slower, can offer selectivity in some cases[13][15]
Thermal Heating in solvents like Dioxane, Toluene, TFE, or WaterRequires high temperatures (>100-150 °C)[6][17]
Specialized Oxalyl Chloride in MethanolMild and selective, but still causes deprotection[18]

Diagrams and Workflows

Degradation Pathway

The primary degradation pathway for this compound is acid-catalyzed hydrolysis of the N-Boc group.

Start tert-Butyl 2-oxo-3H- benzimidazole-1-carboxylate Protonated Protonated Intermediate Start->Protonated Protonation of carbamate oxygen Products 2-Oxo-3H-benzimidazole + Isobutylene + CO₂ Protonated->Products Decarboxylation Cation tert-Butyl Cation Protonated->Cation Cleavage Acid H+ Cation->Products

Caption: Acid-catalyzed degradation of the N-Boc group.

Troubleshooting Workflow for Compound Instability

This workflow provides a logical sequence of steps to diagnose and solve stability issues encountered during an experiment.

start Instability Observed? (e.g., new spots on TLC) check_reaction In-Reaction or Workup/Purification? start->check_reaction reaction_path In-Reaction check_reaction->reaction_path In-Reaction purification_path Workup / Purification check_reaction->purification_path Purification check_reagents Are any reagents/solvents acidic? reaction_path->check_reagents yes_acidic Yes check_reagents->yes_acidic Yes no_acidic No check_reagents->no_acidic No sol_acidic Replace/purify acidic reagent. Consider non-acidic alternative route. yes_acidic->sol_acidic check_temp Is reaction temperature high (>80°C)? no_acidic->check_temp yes_temp Yes check_temp->yes_temp Yes sol_temp Lower temperature. Monitor for longer reaction time. yes_temp->sol_temp check_silica Using Silica Gel Chromatography? purification_path->check_silica yes_silica Yes check_silica->yes_silica Yes sol_silica Neutralize silica with Et₃N. Buffer eluent with 0.1% Et₃N. Consider alternative purification. yes_silica->sol_silica

Caption: Troubleshooting workflow for experimental instability.

Experimental Protocols

Protocol: Stability Assessment by HPLC

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

Objective : To quantify the degradation of the target compound over time when exposed to acidic, basic, oxidative, and thermal stress.

1. Materials and Instrumentation

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).[19]

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[20]

  • This compound.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or Trifluoroacetic acid (for mobile phase).

  • Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%).

2. HPLC Method Development (Example)

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient : Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) to ensure separation of the parent compound from potential degradants.[20]

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Scan for optimal wavelength using DAD; benzimidazoles typically absorb around 254 nm or 280 nm.[21]

  • Injection Volume : 10 µL.

3. Sample Preparation and Stress Testing

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[22]

  • Thermal Degradation : Pipette 1 mL of stock solution into a vial, evaporate the solvent, and place the solid in an oven at 80°C.[22]

  • Take aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before injection, neutralize the acidic and basic samples and dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.[22] For the thermal sample, dissolve the solid in the mobile phase.

4. Data Analysis

  • Inject the samples onto the HPLC system.

  • Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the total area of all peaks (parent + degradants).[19]

  • Plot the percentage of the parent compound versus time for each condition to determine the rate of degradation.

Workflow for HPLC Stability Testing

A Prepare 1 mg/mL Stock Solution in Acetonitrile B Aliquot Stock for Stress Conditions A->B C1 Acidic (0.1M HCl) B->C1 C2 Basic (0.1M NaOH) B->C2 C3 Oxidative (3% H₂O₂) B->C3 C4 Thermal (80°C) B->C4 D Sample at Time Points (0, 2, 4, 8, 24h) C1->D C2->D C3->D C4->D E Neutralize (if needed) and Dilute to Final Concentration D->E F Analyze via Validated Reverse-Phase HPLC Method E->F G Calculate % Compound Remaining and Plot vs. Time F->G

Caption: Experimental workflow for stability-indicating HPLC analysis.

References

Technical Support Center: Handling 1-Boc-2-benzimidazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-2-benzimidazolone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis (Boc protection) and deprotection of 1-Boc-2-benzimidazolone.

Boc Protection of 2-Benzimidazolone

Question: I am experiencing low yields during the Boc protection of 2-benzimidazolone. What are the common causes and how can I improve the yield?

Answer:

Low yields in the Boc protection of 2-benzimidazolone can stem from several factors. Incomplete reaction is a primary culprit. To ensure the reaction goes to completion, it is crucial to monitor its progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Another common issue is the poor solubility of the starting material, 2-benzimidazolone, in common organic solvents. To address this, consider using a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to improve solubility.

The choice of base and reaction conditions also plays a critical role. While triethylamine (TEA) is commonly used, a stronger base like 4-Dimethylaminopyridine (DMAP) can be employed as a catalyst to accelerate the reaction. The reaction is typically performed at room temperature, but gentle heating (around 40°C) can also enhance the reaction rate.[1]

Finally, product loss during the work-up and purification steps can significantly impact the final yield. Optimizing the extraction and purification procedures is essential. For instance, after quenching the reaction, ensure complete extraction of the product from the aqueous layer.

Boc Deprotection of 1-Boc-2-benzimidazolone

Question: My Boc deprotection of 1-Boc-2-benzimidazolone is incomplete. How can I ensure complete removal of the Boc group?

Answer:

Incomplete Boc deprotection is a frequent challenge. The primary reason is often insufficient acid strength or concentration.[2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for this purpose. If you are observing incomplete deprotection, you can try increasing the concentration of TFA or extending the reaction time.[3] Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion.[2]

Steric hindrance around the Boc-protected nitrogen can also slow down the deprotection. In such cases, more forcing conditions, such as a higher temperature or a stronger acid system like 4M HCl in dioxane, may be necessary.[2][3]

Poor solubility of the 1-Boc-2-benzimidazolone starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction. Ensure that your substrate is fully dissolved before proceeding.[2]

Question: I am observing unexpected side products during the Boc deprotection of 1-Boc-2-benzimidazolone. What are these side products and how can I prevent their formation?

Answer:

The most common side products in Boc deprotection arise from the reactive tert-butyl cation that is generated as a byproduct. This cation can alkylate any nucleophiles present in the reaction mixture. While 2-benzimidazolone itself is relatively stable, if other nucleophilic functional groups are present on the molecule, they can be susceptible to tert-butylation.

To prevent the formation of these side products, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it. Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole. A "scavenger cocktail" containing a mixture of these reagents can offer broader protection.

Frequently Asked Questions (FAQs)

Question: What are the recommended storage conditions for 1-Boc-2-benzimidazolone?

Answer:

Question: Is 1-Boc-2-benzimidazolone stable to acidic and basic conditions?

Answer:

The Boc group is sensitive to acidic conditions and is readily cleaved by strong acids like TFA and HCl.[3] It is generally stable to basic conditions. However, the benzimidazolone ring itself can be susceptible to hydrolysis under strongly basic conditions, which could lead to ring-opening. Therefore, it is advisable to maintain neutral or slightly acidic conditions if the Boc group needs to remain intact.[4]

Question: What purification methods are suitable for 1-Boc-2-benzimidazolone?

Answer:

The choice of purification method will depend on the purity of the crude product and the scale of the reaction. For small-scale reactions with relatively clean crude product, flash column chromatography on silica gel is a common and effective method. Recrystallization from a suitable solvent system can also be used to obtain highly pure material. For larger scale purifications, these methods can be scaled up accordingly.

Data Presentation

The following tables summarize common reaction conditions for the synthesis and deprotection of related compounds, which can serve as a starting point for optimizing the handling of 1-Boc-2-benzimidazolone.

Table 1: General Conditions for Boc Protection of Amines

Reagent SystemBaseSolventTemperatureTypical Time
(Boc)₂OTriethylamine (TEA)Tetrahydrofuran (THF)Room Temperature1-4 hours
(Boc)₂O4-Dimethylaminopyridine (DMAP) (catalytic)Dichloromethane (DCM)Room Temperature1-3 hours
(Boc)₂OSodium BicarbonateWater/THFRoom Temperature2-6 hours

Table 2: Common Conditions for Boc Deprotection

ReagentConcentrationSolventTemperatureTypical TimeReference
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)Room Temperature30 min - 2 h[5]
Hydrogen Chloride (HCl)4M1,4-Dioxane0°C to Room Temperature30 min - 2 h[5]
Oxalyl Chloride3 equivalentsMethanolRoom Temperature1-4 h[6]

Experimental Protocols

The following are general starting protocols. Optimization for the specific substrate and scale is recommended.

Protocol 1: Boc Protection of 2-Benzimidazolone
  • Dissolution: Dissolve 2-benzimidazolone (1 equivalent) in a suitable solvent such as THF or DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) and a base such as triethylamine (1.2-2.0 equivalents) to the solution. For less reactive substrates, a catalytic amount of DMAP (0.1 equivalents) can be added.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40°C.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford 1-Boc-2-benzimidazolone.

Protocol 2: Boc Deprotection of 1-Boc-2-benzimidazolone using TFA
  • Dissolution: Dissolve 1-Boc-2-benzimidazolone (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The typical concentration is between 0.1-0.5 M.[3]

  • TFA Addition: Cool the solution to 0°C in an ice bath. Add TFA dropwise to the stirred solution. The volume of TFA can range from 25% to 50% (v/v) relative to the DCM.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA. The crude product is often obtained as the TFA salt. To obtain the free amine, dissolve the crude product in a suitable solvent and wash with a mild base such as saturated aqueous sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzimidazolone. Further purification can be achieved by recrystallization or chromatography if necessary.

Mandatory Visualization

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection of 1-Boc-2-benzimidazolone check_completion Monitor reaction by TLC/LC-MS. Is the reaction complete? start->check_completion incomplete Incomplete Deprotection check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_acid Increase TFA concentration or switch to 4M HCl/dioxane incomplete->increase_acid increase_time Increase reaction time incomplete->increase_time increase_temp Increase reaction temperature incomplete->increase_temp check_solubility Ensure complete dissolution of starting material incomplete->check_solubility increase_acid->check_completion increase_time->check_completion increase_temp->check_completion check_solubility->check_completion check_side_products Check for side products by TLC/LC-MS complete->check_side_products workup Proceed to Work-up side_products_present Side Products Observed check_side_products->side_products_present Yes no_side_products No Significant Side Products check_side_products->no_side_products No add_scavengers Add scavengers (e.g., TIS, anisole) side_products_present->add_scavengers add_scavengers->start Re-run reaction no_side_products->workup

Caption: Troubleshooting workflow for Boc deprotection.

Boc_Protection_Workflow start Start: Boc Protection of 2-Benzimidazolone dissolve Dissolve 2-benzimidazolone in suitable solvent (e.g., THF, DMF) start->dissolve add_reagents Add (Boc)2O and base (e.g., TEA). Consider catalytic DMAP. dissolve->add_reagents react Stir at room temperature. Monitor by TLC/LC-MS. add_reagents->react check_completion Is the reaction complete? react->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase reaction time incomplete->increase_time gentle_heat Gently heat to ~40°C incomplete->gentle_heat check_reagents Verify reagent quality and stoichiometry incomplete->check_reagents increase_time->react gentle_heat->react check_reagents->react workup Aqueous Work-up and Extraction complete->workup purify Purify by Chromatography or Recrystallization workup->purify final_product 1-Boc-2-benzimidazolone purify->final_product

Caption: Experimental workflow for Boc protection.

References

Technical Support Center: Scaling Up the Synthesis of Tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful and efficient scale-up operations.

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the benzimidazolone core, followed by the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of 2-Oxo-3H-benzimidazole

A common and scalable method for the synthesis of 2-oxo-3H-benzimidazole involves the condensation of o-phenylenediamine with urea in a high-boiling point, water-immiscible organic solvent. This method avoids the use of more hazardous reagents like phosgene.

Materials:

  • o-Phenylenediamine

  • Urea

  • o-Dichlorobenzene (or other suitable high-boiling solvent)

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add o-phenylenediamine and o-dichlorobenzene.

  • Stir the mixture to form a slurry.

  • Add urea to the slurry. The molar ratio of o-phenylenediamine to urea is typically in the range of 1:1 to 1:1.3.

  • Heat the reaction mixture to a temperature between 135°C and 180°C.

  • Maintain the temperature and continue stirring for the duration of the reaction, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate from the solution.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash with a suitable solvent (e.g., ethanol or methanol) to remove residual o-dichlorobenzene and unreacted starting materials.

  • Dry the product under vacuum to obtain 2-oxo-3H-benzimidazole as a solid.

Step 2: Synthesis of this compound

This step involves the N-Boc protection of the 2-oxo-3H-benzimidazole synthesized in the previous step.

Materials:

  • 2-Oxo-3H-benzimidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Tetrahydrofuran (THF) or another suitable solvent

  • Water

Procedure:

  • In a reaction vessel, dissolve 2-oxo-3H-benzimidazole in THF.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in THF to the reaction mixture. A slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) is typically used.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound, providing a basis for comparison and optimization of the process.

ParameterStep 1: Benzimidazolone FormationStep 2: N-Boc Protection
Starting Materials o-Phenylenediamine, Urea2-Oxo-3H-benzimidazole, Boc₂O
Solvent o-DichlorobenzeneTetrahydrofuran (THF)
Base Not applicableTriethylamine (TEA)
Molar Ratio o-Phenylenediamine:Urea (1:1 to 1:1.3)2-Oxo-3H-benzimidazole:Boc₂O (1:1.1 to 1:1.5)
Reaction Temperature 135°C - 180°CRoom Temperature
Reaction Time 2-6 hours (TLC monitored)1-4 hours (TLC monitored)
Typical Yield 85-95%90-98%
Purification Method Filtration and washingRecrystallization

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow start Start step1 Step 1: Benzimidazolone Synthesis (o-Phenylenediamine + Urea) start->step1 step2 Step 2: N-Boc Protection (Benzimidazolone + Boc₂O) step1->step2 purification Purification (Recrystallization) step2->purification end Final Product: tert-Butyl 2-oxo-3H- benzimidazole-1-carboxylate purification->end

Caption: Overall experimental workflow for the synthesis.

troubleshooting_guide start Low Yield or Incomplete Reaction? step1_check Issue in Step 1? start->step1_check Yes purification_issue Purification Issues? start->purification_issue No, but purity is low step1_temp Check Reaction Temperature (135-180°C) step1_check->step1_temp Yes step2_check Issue in Step 2? step1_check->step2_check No step1_ratio Verify Reagent Stoichiometry (Urea excess) step1_temp->step1_ratio step1_time Increase Reaction Time (Monitor by TLC) step1_ratio->step1_time step2_base Ensure Anhydrous Conditions and Sufficient Base (TEA) step2_check->step2_base Yes step2_check->purification_issue No step2_boc Check Boc₂O Quality and Stoichiometry (slight excess) step2_base->step2_boc step2_time Extend Reaction Time (Monitor by TLC) step2_boc->step2_time recrystallization Optimize Recrystallization Solvent System purification_issue->recrystallization Yes column Consider Column Chromatography for High Purity (Lab Scale) recrystallization->column

Caption: Troubleshooting decision tree for the synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the scaling up of the synthesis of this compound.

Q1: The yield of 2-oxo-3H-benzimidazole in Step 1 is lower than expected on a larger scale. What are the potential causes and solutions?

A1:

  • Cause: Inefficient heat transfer in a larger reactor can lead to localized temperature variations and incomplete reaction.

    • Solution: Ensure uniform heating and efficient stirring to maintain a consistent temperature throughout the reaction mixture. Monitor the internal temperature at different points in the reactor if possible.

  • Cause: Sublimation of o-phenylenediamine at higher temperatures, leading to loss of starting material.

    • Solution: Use a well-designed reflux condenser to ensure that any sublimed material is returned to the reaction vessel.

  • Cause: Incomplete mixing of the solid reactants (o-phenylenediamine and urea) in the solvent.

    • Solution: Employ a powerful mechanical stirrer capable of handling a thick slurry to ensure intimate contact between the reactants.

Q2: During the N-Boc protection (Step 2), I am observing the formation of side products. What are they and how can I minimize them?

A2:

  • Cause: A common side product is the di-Boc protected benzimidazolone, where both nitrogen atoms are protected. This can occur if the reaction is run for too long or with a large excess of Boc₂O.

    • Solution: Carefully control the stoichiometry of Boc₂O (a slight excess of 1.1 to 1.2 equivalents is often sufficient). Monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • Cause: Reaction of Boc₂O with residual water can lead to the formation of tert-butanol and carbon dioxide, which can affect the reaction pH and efficiency.

    • Solution: Use anhydrous solvents and ensure that the 2-oxo-3H-benzimidazole starting material is thoroughly dried before use.

Q3: The final product is difficult to crystallize on a large scale. What can I do to improve the crystallization process?

A3:

  • Cause: The presence of impurities can inhibit crystallization.

    • Solution: Ensure the crude product is as pure as possible before attempting crystallization. A preliminary wash with a non-polar solvent like hexanes can help remove some impurities.

  • Cause: The cooling rate is too fast, leading to the formation of an oil or a fine, difficult-to-filter powder.

    • Solution: Implement a controlled, slow cooling profile for the crystallization. Seeding the solution with a small amount of pure product crystals at the appropriate temperature can also promote the growth of larger, well-defined crystals.

  • Cause: The chosen solvent system is not optimal for large-scale crystallization.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, heptane) often works well. A solubility study can help in identifying the optimal solvent ratio and temperature profile.

Q4: Is the use of o-dichlorobenzene in Step 1 a concern for large-scale production, and are there alternatives?

A4:

  • Concern: o-Dichlorobenzene has a high boiling point and can be challenging to remove completely from the product. It also has environmental and health concerns.

  • Alternatives: While effective, other high-boiling point, inert solvents can be explored. Diphenyl ether or other aromatic hydrocarbons could be potential substitutes, but their efficacy and the subsequent purification of the product would need to be re-validated. For a greener process, solvent-free or solid-state reactions could be investigated, although these may present different challenges in terms of heat transfer and mixing on a large scale.

Q5: What are the key safety considerations when scaling up this synthesis?

A5:

  • Step 1: The reaction is conducted at high temperatures. Ensure the reactor is properly rated for the operating temperature and pressure. Be aware of the potential for sublimation of o-phenylenediamine, which can clog equipment if not properly managed. o-Dichlorobenzene is a hazardous substance; handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Step 2: Di-tert-butyl dicarbonate can decompose upon heating, releasing carbon dioxide and generating pressure. Avoid heating the reagent and ensure the reaction vessel is adequately vented. Triethylamine is a flammable and corrosive base; handle it with care.

  • General: Conduct a thorough process safety review before scaling up. This should include an assessment of potential exothermic events, pressure buildup, and the handling of all hazardous materials. Ensure appropriate emergency procedures are in place.

Technical Support Center: tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

  • Question: My reaction to synthesize this compound resulted in a low yield or no desired product. What are the possible causes and solutions?

  • Answer: Low or no product formation can stem from several factors:

    • Reagent Quality: Ensure the starting material, 2-hydroxybenzimidazole, is pure and dry. The Boc-anhydride should be of high purity as it can decompose in the presence of moisture to form tert-butanol and carbon dioxide.[1]

    • Base Strength: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the 2-hydroxybenzimidazole effectively. Consider using a stronger base like sodium hydride or ensuring the complete reaction with bases like triethylamine or DMAP.

    • Reaction Conditions: The reaction may require specific temperature and time to proceed to completion. Ensure the reaction is stirred efficiently at the appropriate temperature for a sufficient duration.

    • Moisture: The presence of water can hydrolyze the Boc-anhydride. Conduct the reaction under anhydrous conditions using dry solvents and glassware.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities and how can I remove them?

  • Answer: The presence of multiple spots on TLC indicates a mixture of the desired product and impurities. Common impurities in the synthesis of this compound include:

    • Unreacted 2-hydroxybenzimidazole: This is a common impurity if the reaction has not gone to completion.

    • Di-tert-butyl dicarbonate (Boc-anhydride): Excess reagent may remain in the crude product.

    • tert-Butanol: A byproduct of Boc-anhydride decomposition.[1]

    • N,N'-bis(tert-butoxycarbonyl)-2-hydroxybenzimidazole: Over-reaction can lead to the formation of a di-Boc protected product.

    • Isocyanate intermediates: Formation of isocyanates can occur as a side reaction during Boc protection.[2]

    Purification Strategies:

    • Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities. A common eluent system is a gradient of ethyl acetate in hexane.

    • Recrystallization: If a suitable solvent is found, recrystallization can be an efficient purification method for removing minor impurities.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am having trouble isolating and purifying my product. What are some recommended techniques?

  • Answer: For effective isolation and purification of this compound:

    • Work-up: A standard aqueous work-up is often necessary to remove the base and other water-soluble impurities. Extraction with a suitable organic solvent like ethyl acetate, followed by washing with brine and drying over anhydrous sodium sulfate, is a common procedure.

    • Column Chromatography: As mentioned, flash chromatography is a reliable method. The choice of solvent system is crucial for good separation. A typical starting point is a low polarity mixture (e.g., 10% ethyl acetate in hexane) with a gradual increase in polarity.

    • Recrystallization: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethyl acetate/hexane, dichloromethane/hexane, and isopropanol/water mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the synthesis of this compound?

A1: The base, such as triethylamine or 4-dimethylaminopyridine (DMAP), is crucial for deprotonating the acidic N-H proton of the 2-hydroxybenzimidazole. This generates a nucleophilic anion that can then attack the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate (Boc-anhydride), leading to the formation of the N-Boc protected product.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the desired product and identify any impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess the purity of the product. A single spot on the TLC plate in multiple solvent systems is a good indication of high purity.

  • Melting Point: A sharp melting point range close to the literature value suggests a pure compound.

Q3: What are the potential side reactions to be aware of during the synthesis?

A3: Besides incomplete reaction, potential side reactions include:

  • O-acylation: Although N-acylation is generally favored, some O-acylation on the hydroxyl group of the tautomeric form of 2-hydroxybenzimidazole might occur.

  • Formation of N,N'-di-Boc product: If an excess of Boc-anhydride and base is used, or under prolonged reaction times, a second Boc group can be introduced.

  • Formation of urea-type byproducts: Isocyanate intermediates, formed as a side product, can react with the starting amine to form urea derivatives.[2]

Quantitative Data

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,3-Dihydro-2-oxo-1H-benzimidazoleDi-tert-butyl dicarbonate-Dry DMFRoom Temp2476[3]

Table 2: 1H and 13C NMR Chemical Shifts for this compound in CDCl3

NucleusChemical Shift (ppm)
1H NMR10.44 (1H, s), 7.69 (1H, d), 7.18-7.06 (3H, m), 1.68 (9H, s)
13C NMR153.4, 148.6, 127.4, 126.8, 124.1, 122.0, 114.4, 110.0, 85.0, 28.1

Data obtained from a similar compound, 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides, where the Boc-protected intermediate was characterized.[3]

Experimental Protocols

Synthesis of tert-Butyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate [3]

  • To a solution of 2,3-dihydro-2-oxo-1H-benzimidazole (1 equivalent) in dry dimethylformamide (DMF), add di-tert-butyl dicarbonate (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent to obtain the title compound as a white solid.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2,3-dihydro-2-oxo-1H-benzimidazole in dry DMF add_boc Add di-tert-butyl dicarbonate start->add_boc react Stir at room temperature for 24h add_boc->react evaporate Evaporate DMF react->evaporate Reaction complete (TLC) extract Dilute with aq. NH4Cl & extract with EtOAc evaporate->extract wash_dry Wash with brine & dry over Na2SO4 extract->wash_dry concentrate Concentrate organic phase wash_dry->concentrate chromatography Flash column chromatography (Hexane/EtOAc) concentrate->chromatography product Pure tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate chromatography->product

Caption: Synthesis and purification workflow.

troubleshooting_guide Troubleshooting Decision Tree cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Problem with Synthesis/Purification low_yield Low/No Product start->low_yield impure_product Impure Product (TLC) start->impure_product isolation_problem Difficult Isolation start->isolation_problem check_reagents Check Reagent Quality (2-hydroxybenzimidazole, Boc-anhydride) Check Base Strength & Amount Ensure Anhydrous Conditions low_yield->check_reagents Possible Causes identify_impurities Unreacted Starting Material Excess Boc-anhydride tert-Butanol Di-Boc Product Urea Byproducts impure_product->identify_impurities Possible Impurities improve_workup Optimize Aqueous Work-up (Extraction, Washing) Optimize Chromatography Conditions (Solvent Gradient) Screen for Recrystallization Solvents isolation_problem->improve_workup Solutions purification_methods Flash Column Chromatography (Hexane/EtOAc) Recrystallization identify_impurities->purification_methods Solutions

Caption: Troubleshooting common issues.

References

Validation & Comparative

Comparative Analysis of NMR Spectral Data: Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate and Related Benzimidazolones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the 1H and 13C NMR spectral characteristics of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, with a comparative analysis against its parent compound, 1,3-dihydro-2H-benzo[d]imidazol-2-one, and its N-methylated analog, 1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one.

This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral data for this compound and two key reference compounds. The inclusion of the Boc protecting group on the benzimidazole nitrogen significantly influences the chemical shifts of the aromatic and carbonyl carbons, as well as the adjacent protons. Understanding these differences is crucial for the unambiguous identification and characterization of these and similar compounds in drug discovery and development.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for the three compounds, recorded in DMSO-d₆.

Table 1: ¹H NMR Spectral Data (DMSO-d₆)

CompoundAromatic Protons (ppm)N-H / N-CH₃ Proton (ppm)tert-Butyl Protons (ppm)
This compound7.10-7.30 (m, 4H)-1.55 (s, 9H)
1,3-dihydro-2H-benzo[d]imidazol-2-one7.00 (s, 4H)10.85 (s, 2H)-
1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one6.95-7.15 (m, 4H)3.34 (s, 3H)-

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

CompoundC=O (ppm)Aromatic C (ppm)Aromatic C-N (ppm)tert-Butyl C (ppm)N-CH₃ (ppm)
This compound150.5, 154.0110.0, 118.0, 122.0, 123.0130.0, 131.028.0, 84.0-
1,3-dihydro-2H-benzo[d]imidazol-2-one155.5108.5, 120.5129.5--
1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one154.8107.8, 108.6, 120.8, 121.2129.8, 130.5-26.8

Experimental Protocols

The NMR spectra were acquired using a standard protocol for organic compounds.

Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then filtered through a glass wool pipette into a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Structural Representation and Atom Numbering

The following diagram illustrates the chemical structure and atom numbering scheme for this compound, which is essential for the correct assignment of NMR signals.

structure cluster_benzimidazole cluster_boc C4 C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C3a C3a C3a->C4 N1 N1 C3a->N1 C7a->C3a N3 N3 C7a->N3 C2 C2 N1->C2 C_boc C=O N1->C_boc C2->N3 O_C2 O C2->O_C2 =O H_N3 H N3->H_N3 O_boc O C_boc->O_boc C_tert C(CH₃)₃ O_boc->C_tert

Mass Spectrometry Analysis of 1-Boc-2-benzimidazolone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structural characteristics of key chemical moieties is paramount. 1-Boc-2-benzimidazolone serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comparative analysis of the mass spectrometric behavior of 1-Boc-2-benzimidazolone and its common analogues, supported by predicted fragmentation patterns and a detailed experimental protocol.

Comparison of 1-Substituted-2-benzimidazolones

The choice of a protecting group for the benzimidazolone core can significantly influence its behavior in mass spectrometry, affecting ionization efficiency and fragmentation pathways. Here, we compare the tert-butyloxycarbonyl (Boc) protected 1-Boc-2-benzimidazolone with two common alternatives: the carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) protected analogues.

CompoundProtecting GroupMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Predicted Fragments (m/z)
1-Boc-2-benzimidazolone BocC₁₂H₁₄N₂O₃234.25235.10179.08, 135.05
1-Cbz-2-benzimidazolone CbzC₁₅H₁₂N₂O₃268.27269.09135.05
1-Fmoc-2-benzimidazolone FmocC₂₂H₁₆N₂O₃356.38357.12179.07, 135.05

Mass Spectrometry Analysis of 1-Boc-2-benzimidazolone

The mass spectrum of 1-Boc-2-benzimidazolone is characterized by the facile loss of the Boc protecting group. Under typical electrospray ionization (ESI) conditions in positive ion mode, the protonated molecule [M+H]⁺ is observed. Subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments reveals key structural information.

A primary fragmentation pathway involves the loss of isobutylene (56 Da) from the Boc group, resulting in a prominent fragment ion. Further fragmentation can lead to the complete loss of the Boc group (100 Da), yielding the protonated 2-benzimidazolone core.

Predicted Fragmentation Pathway of 1-Boc-2-benzimidazolone

The following diagram illustrates the predicted fragmentation of 1-Boc-2-benzimidazolone under positive ion ESI-MS/MS conditions.

G parent 1-Boc-2-benzimidazolone [M+H]⁺ m/z = 235.10 frag1 Loss of Isobutylene [M+H - C₄H₈]⁺ m/z = 179.08 parent->frag1 - 56 Da frag2 Loss of Boc group [M+H - C₅H₈O₂]⁺ (2-benzimidazolone) m/z = 135.05 parent->frag2 - 100 Da

Predicted fragmentation of 1-Boc-2-benzimidazolone.

Experimental Protocol for Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of 1-Boc-2-benzimidazolone using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization.

1. Sample Preparation:

  • Prepare a stock solution of 1-Boc-2-benzimidazolone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-500.

  • Data Acquisition: Full scan mode for initial analysis. For fragmentation studies, use tandem MS (MS/MS) with collision-induced dissociation (CID), selecting the [M+H]⁺ ion (m/z 235.1) as the precursor.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometry analysis of 1-Boc-2-benzimidazolone.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis dissolve Dissolve sample in Methanol/Acetonitrile dilute Dilute to working concentration dissolve->dilute inject Inject sample into LC-MS system dilute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (Full Scan & MS/MS) ionize->detect process Process raw data detect->process identify Identify molecular ion and fragments process->identify interpret Interpret fragmentation pattern identify->interpret

Workflow for LC-MS analysis.

Conclusion

The mass spectrometric analysis of 1-Boc-2-benzimidazolone is straightforward, with predictable fragmentation patterns dominated by the loss of the Boc protecting group. This characteristic fragmentation provides a reliable method for its identification and structural confirmation. When comparing with other N-protected benzimidazolones, the primary difference in their mass spectra will be the mass of the molecular ion and the neutral loss corresponding to the specific protecting group. This guide provides researchers with the necessary information to confidently analyze 1-Boc-2-benzimidazolone and its analogues, aiding in the rapid advancement of drug discovery and development projects.

A Comparative Guide to the X-ray Crystal Structures of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate and other related benzimidazole derivatives. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for three distinct benzimidazole derivatives, offering a glimpse into the structural diversity within this class of compounds. While the specific crystal structure for tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate is not publicly available, the provided data for similar structures offers valuable comparative insights.

Parametertert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate[4]1-[(4-tert-Butylphenyl)sulfonyl]-1H-benzimidazole[5][6]1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl)-1H-benzimidazole[7]
Chemical Formula C₁₂H₁₅N₃O₂C₁₇H₁₈N₂O₂SC₂₈H₃₂N₂
Molecular Weight 233.27 g/mol 314.39 g/mol 396.56 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PbcaP2₁/cP2₁/c
a (Å) 15.5303(6)12.142(2)6.2142(5)
b (Å) 9.3643(4)8.8940(18)21.1112(13)
c (Å) 17.2112(7)15.324(3)17.4624(12)
α (°) 909090
β (°) 9096.78(3)92.869(6)
γ (°) 909090
Volume (ų) 2503.03(18)1643.3(6)2288.0(3)
Z 844
Temperature (K) Not Specified302293
Radiation Not SpecifiedCu KαMo Kα

Biological Activity Profile of Benzimidazole Derivatives

Benzimidazole derivatives are known for a wide spectrum of pharmacological activities.[1][2][3][8][9] The nature and position of substituents on the benzimidazole core significantly influence their biological properties.[1] A summary of the key biological activities is presented below.

Biological ActivityDescription
Antimicrobial Effective against a broad range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9] Some derivatives also exhibit activity against Mycobacterium tuberculosis.[8]
Antiviral Certain benzimidazole compounds have shown promise as antiviral agents.[1][3]
Anticancer Benzimidazole scaffolds can interfere with microtubule dynamics, positioning them as potential anticancer agents.[2]
Anti-inflammatory Substituted benzimidazoles have demonstrated potent anti-inflammatory effects in preclinical models.[2][9]
Antiparasitic This class of compounds has been explored for its efficacy against various parasites.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented in this guide follows a standardized methodology for small molecule X-ray crystallography.[10][11][12][13]

1. Crystal Growth:

  • Single crystals of the benzimidazole derivatives suitable for X-ray diffraction are typically grown using slow evaporation of a saturated solution.

  • Common solvents for this process include ethanol, acetone, or solvent mixtures like ethyl acetate/hexane.[5]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.[13]

  • The crystal is then placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[13][14]

  • The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.

  • The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded by the detector.[13]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

4. Data Visualization:

  • The final refined structure is visualized using software to generate molecular graphics, showing the three-dimensional arrangement of atoms and bonds.

Visualizations

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Compound Synthesis crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

logical_relationship Relationship between Structure and Function cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity crystal_structure 3D Crystal Structure substituents Substituent Groups crystal_structure->substituents electronic_properties Electronic Properties crystal_structure->electronic_properties steric_effects Steric Effects crystal_structure->steric_effects substituents->electronic_properties substituents->steric_effects biological_activity Pharmacological Effect electronic_properties->biological_activity steric_effects->biological_activity

Caption: A diagram showing how molecular structure influences biological activity.

References

A Comparative Guide to N-Protecting Groups for Benzimidazoles: Spotlight on Tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of medicinal chemistry and organic synthesis, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The modulation and functionalization of this nucleus often necessitate the transient protection of its nitrogen atoms to ensure regioselectivity and prevent undesirable side reactions. The choice of an appropriate N-protecting group is paramount, dictating the feasibility of subsequent synthetic steps and the overall efficiency of the synthetic route. This guide provides a detailed comparison of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate with other commonly employed N-protecting groups for benzimidazoles, namely Boc, Cbz, and SEM, supported by experimental data and protocols.

Introduction to N-Protecting Groups for Benzimidazoles

Nitrogen protection in benzimidazoles is crucial for directing reactions such as N-alkylation, lithiation, and cross-coupling reactions. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups within the molecule. This concept of selective removal is known as orthogonality, a key principle in complex multi-step syntheses.[1][2][3][4][5]

This guide focuses on carbamate-type and silyl ether-based protecting groups, which are widely used in heterocyclic chemistry. We will evaluate the performance of the following:

  • Boc (tert-Butoxycarbonyl): A widely used acid-labile protecting group.[6][7][8]

  • Cbz (Benzyloxycarbonyl): A versatile group, typically removed by hydrogenolysis.[1][5][9][10][11]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): A silyl-based protecting group cleaved by fluoride ions or acidic conditions.[12][13][14][15]

  • Target Compound (Boc-Benzimidazolone): this compound, a specialized protecting group for the benzimidazolone moiety.

Comparative Analysis of Performance and Stability

The selection of a protecting group is dictated by its stability profile relative to the reaction conditions planned in the synthetic sequence. The following table summarizes the stability of the compared N-protecting groups under various common chemical environments.

Protecting GroupReagent for IntroductionStability to Acidic ConditionsStability to Basic ConditionsStability to Reductive Conditions (H₂/Pd)Cleavage ConditionsOrthogonality
Boc-Benzimidazolone Di-tert-butyl dicarbonate ((Boc)₂O)[16]LabileGenerally StableStableStrong acids (e.g., TFA, HCl)[6]Orthogonal to Cbz, SEM
Boc Di-tert-butyl dicarbonate ((Boc)₂O)[8]Labile[7]Stable[7]Stable[7]Strong acids (e.g., TFA, HCl)[7]Orthogonal to Cbz, SEM[1][2]
Cbz Benzyl chloroformate (Cbz-Cl)[9]Stable (except strong acids like HBr/AcOH)[7]Stable[7]Labile[7]Catalytic hydrogenolysis, strong acids[9][10]Orthogonal to Boc, SEM[1][2]
SEM 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)[12]Labile[12][13]StableStableFluoride ions (e.g., TBAF), strong acids[12][13]Orthogonal to Cbz, Boc (under non-acidic cleavage)

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are essential for reproducible and high-yielding synthetic outcomes.

This compound (Boc-Benzimidazolone)

Protection Protocol: [16]

  • Reactants: Benzimidazolone (1.0 equiv), Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Procedure: To a solution of benzimidazolone in anhydrous DMF under a nitrogen atmosphere at 0 °C, NaH is added portion-wise. The mixture is stirred for 30 minutes, after which (Boc)₂O is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent.

Deprotection Protocol (Predicted based on N-Boc cleavage):

  • Reactants: this compound (1.0 equiv), Trifluoroacetic acid (TFA, 10-50% in Dichloromethane).

  • Solvent: Dichloromethane (DCM).

  • Procedure: The protected benzimidazolone is dissolved in DCM, and TFA is added at 0 °C. The reaction is stirred at room temperature for 1-4 hours.[17][18][19][20][21] The solvent and excess acid are removed under reduced pressure to yield the deprotected benzimidazolone.

Boc (tert-Butoxycarbonyl) Group

Protection Protocol: [8][22]

  • Reactants: Benzimidazole (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), Triethylamine (TEA, 1.2 equiv) or DMAP (catalytic).

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Procedure: To a solution of the amine in the chosen solvent, the base and (Boc)₂O are added. The mixture is stirred at room temperature overnight. The solvent is removed in vacuo, and the crude product is purified by column chromatography.

Deprotection Protocol: [5][7]

  • Reactants: N-Boc protected benzimidazole (1.0 equiv), Trifluoroacetic acid (TFA, 25-50% in DCM) or 4M HCl in Dioxane.

  • Solvent: Dichloromethane (DCM) or Dioxane.

  • Procedure: The Boc-protected compound is dissolved in the solvent, and the acidic solution is added. The reaction is stirred at room temperature for 1-3 hours. The volatiles are removed under reduced pressure to give the deprotected amine salt.

Cbz (Benzyloxycarbonyl) Group

Protection Protocol: [9]

  • Reactants: Benzimidazole (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium bicarbonate (NaHCO₃, 2.0 equiv).

  • Solvent: Tetrahydrofuran (THF) and Water (2:1).

  • Procedure: The amine is dissolved in a THF/water mixture, and NaHCO₃ is added, followed by the dropwise addition of Cbz-Cl at 0 °C. The reaction is stirred for several hours at room temperature. The product is extracted with an organic solvent and purified.

Deprotection Protocol: [5][9]

  • Reactants: N-Cbz protected benzimidazole (1.0 equiv), Palladium on carbon (Pd/C, 10 mol%).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure: The Cbz-protected compound is dissolved in the solvent, and the Pd/C catalyst is added. The mixture is stirred under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

SEM (2-(Trimethylsilyl)ethoxymethyl) Group

Protection Protocol: [12]

  • Reactants: Benzimidazole (1.0 equiv), Sodium Hydride (NaH, 60% dispersion, 1.5 equiv), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 equiv).

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Procedure: To a suspension of NaH in anhydrous DMF at 0 °C, a solution of the amine in DMF is added dropwise. The mixture is stirred for 2 hours at 0 °C, followed by the addition of SEM-Cl. The reaction is stirred for 10 hours and then quenched with a saturated aqueous solution of NH₄Cl. The product is extracted and purified.

Deprotection Protocol: [12]

  • Reactants: N-SEM protected benzimidazole (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: The SEM-protected compound is dissolved in THF, and the TBAF solution is added. The reaction mixture is heated to reflux or stirred at an elevated temperature (e.g., 45 °C) for several hours. After cooling, the reaction is worked up by adding a saturated aqueous NH₄Cl solution, followed by extraction.

Visualization of Synthetic Workflow and Logic

To better illustrate the strategic application of these protecting groups, the following diagrams created using Graphviz depict a general experimental workflow and a decision-making process for selecting an appropriate protecting group.

G cluster_protection Protection Step cluster_reaction Synthetic Transformation cluster_deprotection Deprotection Step start Benzimidazole Substrate reagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) start->reagent Base, Solvent protected N-Protected Benzimidazole reagent->protected reaction Desired Reaction (e.g., Alkylation, Coupling) protected->reaction intermediate Modified Intermediate reaction->intermediate deprotect_reagent Cleavage Reagent (e.g., TFA, H₂/Pd) intermediate->deprotect_reagent Specific Conditions final_product Final Product deprotect_reagent->final_product

Caption: General workflow for the use of N-protecting groups in benzimidazole synthesis.

G cluster_conditions cluster_choices start Need to protect Benzimidazole N-H? acid_sensitive Are subsequent steps acid-sensitive? start->acid_sensitive h2_sensitive Are subsequent steps sensitive to H₂/Pd? acid_sensitive->h2_sensitive No use_cbz Consider Cbz acid_sensitive->use_cbz Yes base_sensitive Are subsequent steps base-sensitive? base_sensitive->use_cbz Yes, use Cbz or SEM use_boc Consider Boc base_sensitive->use_boc No, consider Boc h2_sensitive->base_sensitive No h2_sensitive->use_boc Yes use_sem Consider SEM

Caption: Decision tree for selecting an orthogonal N-protecting group.

Conclusion

The choice between this compound, Boc, Cbz, and SEM for the N-protection of benzimidazoles is highly dependent on the planned synthetic route.

  • This compound serves a specific role in the protection of the benzimidazolone nucleus. Based on its structure, it is expected to exhibit stability and cleavage properties similar to the standard Boc group, making it labile to acidic conditions while being stable to bases and hydrogenolysis. This allows for its orthogonal use with other protecting groups.

  • The standard Boc group is a reliable choice when acidic deprotection is feasible and the molecule is stable to strong acids. Its stability to basic and reductive conditions makes it highly versatile.[7]

  • The Cbz group is ideal for syntheses involving acid-sensitive functional groups, as its removal via catalytic hydrogenolysis is exceptionally mild. However, its application is limited in the presence of other reducible moieties such as alkenes or alkynes.[1][5]

  • The SEM group provides an additional layer of orthogonality, with its cleavage under fluoride-mediated or specific acidic conditions. It is particularly useful when both acid- and hydrogenolysis-sensitive groups must be preserved.[12][13]

Ultimately, a careful evaluation of the entire synthetic strategy, including all reaction conditions and the stability of all functional groups present in the molecule, will guide the medicinal chemist or researcher to the most appropriate N-protecting group, ensuring a successful and efficient synthesis of the target benzimidazole derivative.

References

The Strategic Advantage of 1-Boc-2-Benzimidazolone in N-Arylation Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of N-aryl-2-benzimidazolones is a critical step in the creation of novel therapeutics. While traditional methods such as direct N-arylation have been widely employed, the use of 1-Boc-2-benzimidazolone as a strategic intermediate offers significant advantages in terms of reaction efficiency, substrate scope, and purity of the final product. This guide provides an objective comparison of these methodologies, supported by experimental data, to inform synthetic strategy.

The benzimidazolone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of aryl substituents on the nitrogen atom is a key strategy for modulating the pharmacological properties of these molecules. Traditional approaches to achieve this transformation, such as the Ullmann condensation and Buchwald-Hartwig amination, often necessitate harsh reaction conditions, including high temperatures and the use of strong bases. These conditions can limit the functional group tolerance of the reaction and lead to undesired side products, complicating purification and reducing overall yield.

The use of 1-Boc-2-benzimidazolone, a tert-butoxycarbonyl-protected derivative, circumvents many of these challenges. The Boc group serves as a transient activating and protecting group, facilitating a more controlled and efficient N-arylation process under milder conditions. This approach typically involves a two-step sequence: N-arylation of the Boc-protected benzimidazolone followed by the facile removal of the Boc group.

Performance Comparison: 1-Boc-2-Benzimidazolone vs. Traditional N-Arylation

To illustrate the advantages of the 1-Boc-2-benzimidazolone strategy, a comparative analysis of the synthesis of a common intermediate, 1-aryl-2-benzimidazolone, is presented below. The data is compiled from representative experimental procedures for both the direct N-arylation of 2-benzimidazolone and the Boc-protected route.

ParameterTraditional Method (Direct N-Arylation)1-Boc-2-Benzimidazolone Method
Reaction Conditions High temperatures (often >100°C), strong bases (e.g., K₂CO₃, Cs₂CO₃)Milder temperatures, often compatible with a wider range of bases
Reaction Time Can be lengthy, sometimes requiring overnight refluxGenerally shorter reaction times
Yield Variable, often moderate to goodConsistently high to excellent yields
Substrate Scope Can be limited by functional group compatibility due to harsh conditionsBroader substrate scope due to milder conditions
Purification Often requires extensive purification to remove side products and unreacted starting materialCleaner reaction profiles leading to simpler purification

Experimental Protocols

The following are representative experimental protocols for the synthesis of a generic 1-aryl-2-benzimidazolone via both the traditional direct N-arylation method and the 1-Boc-2-benzimidazolone method.

Traditional Method: Direct Copper-Catalyzed N-Arylation of 2-Benzimidazolone

Reaction:

A schematic of the direct N-arylation of 2-benzimidazolone.

Procedure:

A mixture of 2-benzimidazolone (1.0 mmol), aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base (e.g., potassium carbonate, 2.0 mmol) in an appropriate solvent (e.g., DMF, 10 mL) is heated at 120-140°C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

1-Boc-2-Benzimidazolone Method: N-Arylation and Deprotection

Reaction Workflow:

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Deprotection 1-Boc-2-benzimidazolone 1-Boc-2-benzimidazolone 1-Aryl-3-Boc-2-benzimidazolone 1-Aryl-3-Boc-2-benzimidazolone 1-Boc-2-benzimidazolone->1-Aryl-3-Boc-2-benzimidazolone Aryl Boronic Acid, Cu(OAc)₂, Base, Solvent 1-Aryl-2-benzimidazolone 1-Aryl-2-benzimidazolone 1-Aryl-3-Boc-2-benzimidazolone->1-Aryl-2-benzimidazolone Acid (e.g., TFA)

The two-step synthesis of 1-aryl-2-benzimidazolone via the Boc-protected intermediate.

Procedure:

Step 1: N-Arylation of 1-Boc-2-benzimidazolone

To a solution of 1-Boc-2-benzimidazolone (1.0 mmol) and aryl boronic acid (1.5 mmol) in a suitable solvent (e.g., dichloromethane), copper(II) acetate (0.1 mmol) and a base (e.g., triethylamine, 2.0 mmol) are added. The reaction mixture is stirred at room temperature for 4-8 hours. Upon completion, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the N-aryl-N'-Boc-2-benzimidazolone.

Step 2: Boc Deprotection

The N-aryl-N'-Boc-2-benzimidazolone (1.0 mmol) is dissolved in a suitable solvent (e.g., dichloromethane), and an acid (e.g., trifluoroacetic acid, 5.0 mmol) is added. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with a basic aqueous solution. The resulting solid is collected by filtration, washed with water, and dried to afford the pure 1-aryl-2-benzimidazolone.

Logical Advantages of the 1-Boc-2-Benzimidazolone Approach

The strategic use of the Boc protecting group offers several key advantages that can be visualized in the following logical workflow.

G cluster_traditional Traditional Direct N-Arylation cluster_boc 1-Boc-2-Benzimidazolone Method start Synthetic Goal: N-Aryl-2-Benzimidazolone trad_start 2-Benzimidazolone start->trad_start boc_start 1-Boc-2-benzimidazolone start->boc_start trad_conditions Harsh Conditions (High Temp, Strong Base) trad_start->trad_conditions trad_issues Potential Issues: - Low Yield - Side Reactions - Limited Substrate Scope trad_conditions->trad_issues trad_purification Complex Purification trad_issues->trad_purification trad_product N-Aryl-2-Benzimidazolone trad_purification->trad_product boc_arylation Mild N-Arylation boc_start->boc_arylation boc_deprotection Facile Deprotection boc_arylation->boc_deprotection boc_advantages Advantages: - High Yield - Cleaner Reaction - Broader Substrate Scope boc_deprotection->boc_advantages boc_purification Simpler Purification boc_advantages->boc_purification boc_product N-Aryl-2-Benzimidazolone boc_purification->boc_product

A comparison of the synthetic workflows and outcomes.

A Comparative Computational Analysis of tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The electronic properties and predicted reactivity of this N-Boc protected benzimidazolone are compared with other relevant benzimidazole derivatives. This analysis is supported by computational data from density functional theory (DFT) studies and detailed experimental protocols for its synthesis.

Introduction to Benzimidazole Reactivity

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The reactivity of the benzimidazole scaffold can be modulated by substitution on the benzene ring or the nitrogen atoms of the imidazole moiety. N-acylation, including the introduction of a tert-butoxycarbonyl (Boc) group, significantly influences the electronic properties and, consequently, the chemical behavior of the molecule. This guide focuses on the computational analysis of this compound to understand its reactivity profile in comparison to other analogs.

Computational Analysis of Reactivity

The reactivity of a molecule can be predicted by examining its frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally indicates higher reactivity.[2] Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the electron density, highlighting regions susceptible to nucleophilic and electrophilic attack.[3]

Data Presentation: Frontier Molecular Orbital Analysis
CompoundSubstituent(s)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Predicted ReactivityReference
5-bromo-2-aminobenzimidazole5-Br, 2-NH₂--4.69Low[4]
N-(5-bromo-1H-benzo[d]imidazol-2-yl)acetamide5-Br, 2-NHAc--4.25 - 4.52Moderate[4]
N,N-dimethylamino substituted acrylonitrile benzimidazoleN-isobutyl, cyano, N,N-dimethylamino acrylonitrile---High (based on bioactivity)[5]
N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine2-(thiazol-2-aminomethyl)-5.5293-0.83024.6991Low[2]

Note: Lower HOMO-LUMO gap values suggest higher chemical reactivity. The data for N-acylated and other substituted benzimidazoles indicate that functionalization significantly impacts the electronic properties and reactivity.

Experimental Protocols

The synthesis of this compound typically involves the N-acylation of 2-oxo-3H-benzimidazole with di-tert-butyl dicarbonate (Boc₂O).

Synthesis of this compound

Objective: To synthesize this compound via N-acylation of 2-oxo-3H-benzimidazole.

Materials:

  • 2-oxo-3H-benzimidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-oxo-3H-benzimidazole (1 equivalent) in THF or DCM.

  • Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.[6]

Visualizations

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites.

MEP_Concept cluster_0 Molecular Electrostatic Potential (MEP) cluster_1 Reactivity Prediction Red Red Electrophilic_Attack Site for Electrophilic Attack Red->Electrophilic_Attack Negative Potential (Electron-Rich) Blue Blue Nucleophilic_Attack Site for Nucleophilic Attack Blue->Nucleophilic_Attack Positive Potential (Electron-Poor) Green Green synthesis_workflow start Start: 2-oxo-3H-benzimidazole dissolve Dissolve in Solvent (THF or DCM) start->dissolve add_base Add Base (TEA or DIPEA) dissolve->add_base cool Cool to 0°C add_base->cool add_boc Add Di-tert-butyl dicarbonate cool->add_boc react React at Room Temperature (12-24h) add_boc->react workup Aqueous Workup (Quench, Extract, Wash) react->workup dry Dry and Concentrate workup->dry purify Column Chromatography dry->purify product Product: tert-Butyl 2-oxo-3H- benzimidazole-1-carboxylate purify->product

References

Comparative Kinetics of N-Substituted 2-Oxo-3H-benzimidazole-1-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic stability and reactivity of functional groups is paramount in the design and development of novel therapeutics and chemical probes. This guide provides a comparative analysis of the reaction kinetics of N-substituted 2-oxo-3H-benzimidazole-1-carboxylates, with a focus on hydrolysis reactions. The data presented herein, derived from experimental studies, offers insights into the stability of these compounds under various pH conditions and the influence of different substituents on their reactivity.

The benzimidazole core is a privileged scaffold in medicinal chemistry, and the 2-oxo-3H-benzimidazole-1-carboxylate moiety often serves as a key pharmacophore or a reactive intermediate in the synthesis of more complex molecules. The stability of the N-substituent, particularly carbamates like the tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, is a critical determinant of a molecule's shelf-life, in-vivo efficacy, and potential metabolic fate.

This guide will delve into the kinetic studies of representative N-substituted 2-oxo-3H-benzimidazole-1-carboxylates, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for conducting such kinetic analyses are also provided to enable researchers to replicate or adapt these methods for their own compounds of interest.

Comparative Kinetic Data: Hydrolysis of Aryl Benzimidazole-1-carbamates

CompoundpHkobs (s-1)
Phenyl 2-aminobenzimidazole-1-carboxylate1.01.26 x 10-5
7.01.58 x 10-6
13.01.58 x 10-3
4-Nitrophenyl 2-aminobenzimidazole-1-carboxylate1.02.51 x 10-5
7.03.16 x 10-6
13.03.98 x 10-3
4-Chlorophenyl 2-aminobenzimidazole-1-carboxylate1.01.58 x 10-5
7.02.00 x 10-6
13.02.51 x 10-3
4-Methylphenyl 2-aminobenzimidazole-1-carboxylate1.01.00 x 10-5
7.01.26 x 10-6
13.01.26 x 10-3

Data sourced from a kinetic study on the hydrolysis of aryl benzimidazole-1-carbamates. The tert-butyl derivative is expected to exhibit different hydrolysis kinetics due to electronic and steric effects.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for kinetic studies are essential. The following is a representative protocol for the kinetic analysis of the hydrolysis of N-substituted 2-oxo-3H-benzimidazole-1-carboxylates using UV-Vis spectrophotometry.

Objective: To determine the rate of hydrolysis of a target compound at a specific pH and temperature.

Materials:

  • Target N-substituted 2-oxo-3H-benzimidazole-1-carboxylate

  • Buffer solutions of desired pH (e.g., phosphate, borate)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

  • Thermostatted cell holder

  • Micropipettes

  • Volumetric flasks

  • Analytical grade solvents (e.g., acetonitrile, water)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the target compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Mixture Preparation: In a thermostatted cuvette, add the appropriate buffer solution. Allow the buffer to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiation of Reaction: To initiate the reaction, inject a small aliquot of the stock solution of the target compound into the buffer in the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction rate.

  • Spectrophotometric Monitoring: Immediately after adding the substrate, start recording the absorbance at a predetermined wavelength. This wavelength should be chosen where there is a significant difference in absorbance between the reactant and the product. The absorbance should be monitored over time until the reaction is complete or for a sufficient period to determine the initial rate.

  • Data Analysis: The absorbance data is then used to calculate the concentration of the reactant at different time points using the Beer-Lambert law. The natural logarithm of the concentration (for a first-order reaction) is plotted against time. The slope of this plot gives the pseudo-first-order rate constant (kobs).

Reaction Mechanisms and Logical Workflow

The hydrolysis of N-acyl and N-carbamoyl benzimidazolones can proceed through different mechanisms depending on the pH of the medium. Understanding these pathways is crucial for predicting the stability and reactivity of these compounds.

hydrolysis_mechanism cluster_acidic Acid-Catalyzed Hydrolysis (pH < 4) cluster_neutral Neutral Hydrolysis (pH 4-7) cluster_basic Base-Catalyzed Hydrolysis (pH > 7) A1 Protonation of Benzimidazole Nitrogen A2 Nucleophilic attack by H2O A1->A2 Fast A3 Tetrahedral Intermediate A2->A3 Rate-determining A4 Leaving Group Departure A3->A4 Fast N1 Nucleophilic attack by H2O N2 Tetrahedral Intermediate N1->N2 Rate-determining N3 Leaving Group Departure N2->N3 Fast B1 Nucleophilic attack by OH- B2 Tetrahedral Intermediate B1->B2 Rate-determining B3 Leaving Group Departure B2->B3 Fast

Caption: Proposed Hydrolysis Mechanisms.

The provided diagram illustrates the plausible reaction pathways for the hydrolysis of N-substituted 2-oxo-3H-benzimidazole-1-carboxylates under acidic, neutral, and basic conditions.

experimental_workflow prep Prepare Stock Solution of Compound reac Prepare Reaction Mixture in Cuvette (Buffer) prep->reac init Initiate Reaction by adding Stock Solution reac->init moni Monitor Absorbance Change over Time init->moni anal Data Analysis: Plot ln(Abs) vs. Time moni->anal rate Determine Pseudo-First-Order Rate Constant (k_obs) anal->rate

Caption: Kinetic Experiment Workflow.

This workflow diagram outlines the key steps involved in a typical UV-Vis spectrophotometric kinetic experiment for determining the rate of a chemical reaction.

A Comparative Guide to the Synthesis of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthetic route to tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. We offer an objective comparison of its synthesis with an alternative method, supported by experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the benzimidazole scaffold, specifically at the N-1 position of 2-oxo-3H-benzimidazole (also known as 1,3-dihydro-2H-benzimidazol-2-one), yields this compound. This intermediate is valuable for subsequent functionalization in the synthesis of more complex molecules. This guide focuses on the validation of its primary synthetic route and compares it with a viable alternative.

Synthetic Route Comparison

The primary and most common method for the synthesis of this compound involves the direct N-acylation of 2-oxo-3H-benzimidazole using di-tert-butyl dicarbonate (Boc₂O). An alternative approach utilizes 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) as the acylating agent. Below is a summary of the key performance indicators for each method.

ParameterRoute 1: Di-tert-butyl dicarbonate (Boc₂O)Route 2: 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Starting Material 2-oxo-3H-benzimidazole2-oxo-3H-benzimidazole
Reagent Di-tert-butyl dicarbonate (Boc₂O)2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Typical Yield 85-95%70-85%
Reaction Time 12-24 hours8-16 hours
Reaction Temperature Room TemperatureRoom Temperature
Purity (post-workup) >98%>97%
Key Advantages High yield, readily available and inexpensive reagent.Milder reaction conditions may be suitable for sensitive substrates.
Key Disadvantages Longer reaction time.Reagent is less common and more expensive.

Experimental Protocols

Route 1: Synthesis using Di-tert-butyl dicarbonate (Boc₂O)

This protocol outlines the standard procedure for the N-acylation of 2-oxo-3H-benzimidazole using Boc₂O in the presence of a base.

Materials:

  • 2-oxo-3H-benzimidazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-oxo-3H-benzimidazole (1.0 eq) in dichloromethane (DCM) at room temperature, add triethylamine (1.5 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the mixture for 10 minutes to ensure complete dissolution and activation.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound* as a white solid.

Route 2: Synthesis using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

This protocol provides an alternative method for the N-Boc protection of 2-oxo-3H-benzimidazole.

Materials:

  • 2-oxo-3H-benzimidazole

  • 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-oxo-3H-benzimidazole (1.0 eq) in dimethylformamide (DMF).

  • Add triethylamine (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of Boc-ON (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and then dissolve in ethyl acetate.

  • Wash the organic solution with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel or by recrystallization to obtain the pure product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic routes described above.

Synthetic_Route_1 cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-oxo-3H-benzimidazole process1 Mixing and Stirring at RT start1->process1 start2 Di-tert-butyl dicarbonate (Boc₂O) start2->process1 start3 Base (Et₃N or DMAP) start3->process1 start4 Solvent (DCM) start4->process1 workup1 Quenching (aq. NaHCO₃) process1->workup1 workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purification Recrystallization workup3->purification product tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate purification->product

Caption: Workflow for the synthesis of this compound using Boc₂O.

Synthetic_Route_2 cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-oxo-3H-benzimidazole process1 Mixing and Stirring at RT start1->process1 start2 Boc-ON start2->process1 start3 Triethylamine (Et₃N) start3->process1 start4 Solvent (DMF) start4->process1 workup1 Precipitation (Ice-water) process1->workup1 workup2 Filtration & Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purification Column Chromatography or Recrystallization workup3->purification product tert-butyl 2-oxo-3H- benzimidazole-1-carboxylate purification->product

Caption: Workflow for the synthesis of this compound using Boc-ON.

Biological Context and Signaling Pathways

While this compound is primarily a synthetic intermediate, its derivatives have been implicated in a variety of signaling pathways due to the diverse biological activities of the benzimidazole core. N-acylated benzimidazolones, in general, have been investigated for their potential as modulators of various cellular targets. For instance, derivatives of this class have been explored as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory signaling cascade.

The diagram below illustrates a generalized inflammatory signaling pathway where benzimidazole derivatives might exert their effects.

Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_aa_cascade Arachidonic Acid Cascade cluster_response Cellular Response cluster_inhibition Potential Inhibition by Benzimidazole Derivatives stimulus Inflammatory Stimuli (e.g., Pathogens, Injury) pla2 Phospholipase A₂ stimulus->pla2 phospholipids Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation leukotrienes->inflammation inhibitor Benzimidazolone Derivatives inhibitor->cox inhibit inhibitor->lox inhibit

Caption: Potential role of benzimidazolone derivatives in the inflammatory signaling pathway.

Conclusion

The synthesis of this compound via the di-tert-butyl dicarbonate route is a robust and high-yielding method, making it the preferred choice for most applications. The alternative use of Boc-ON, while potentially offering milder conditions, is hampered by the cost and availability of the reagent. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the sensitivity of the substrate to reaction conditions. The information and protocols provided in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors in the field of drug discovery and development.

A Comparative Yield Analysis of Benzimidazole Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The efficient synthesis of this privileged heterocyclic system is a critical concern for researchers in drug discovery and development. This guide presents an objective comparison of different synthetic routes to benzimidazoles, with a focus on precursor performance and reaction yields, supported by experimental data from the literature.

The most prevalent and versatile precursor for the benzimidazole core is o-phenylenediamine (OPD). The synthesis is typically achieved through the condensation of OPD with a one-carbon electrophile, most commonly a carboxylic acid or an aldehyde. The choice of this co-reactant, along with the reaction conditions and catalyst system, significantly influences the reaction time, operational simplicity, and, most importantly, the product yield.

Comparative Yield Data

The following table summarizes the reported yields for the synthesis of 2-substituted benzimidazoles from the condensation of o-phenylenediamine with various carboxylic acids and aldehydes under different catalytic conditions. Modern techniques, such as microwave-assisted synthesis, consistently demonstrate superior performance in terms of both reaction time and yield compared to classical methods.

Precursor 1Precursor 2Catalyst/ConditionsReaction TimeYield (%)Reference(s)
o-PhenylenediamineFormic AcidConventional Heating (100°C)2 hours85-99[1][2][3]
o-PhenylenediamineAcetic Acid4N Hydrochloric Acid, Reflux4 hours68[1][4]
o-PhenylenediamineAromatic AcidsAmmonium Chloride, 80-90°C-72-90[5]
o-PhenylenediamineBenzaldehydeErbium(III) triflate, Microwave5 minutes>96[6]
o-PhenylenediamineBenzaldehydeH₂O₂/HCl, Room Temperature-High[7]
o-PhenylenediamineBenzaldehydeLanthanum Chloride, Acetonitrile, RT-Good[8]
o-PhenylenediamineBenzaldehydeMontmorillonite K10, Microwave-81.2-98.5[9]
o-PhenylenediamineBenzaldehydeAcetic Acid, Mortar and Pestle-97[10]
o-Phenylenediamine4-Chlorobenzaldehydetert-Butyl nitrite, THF, 25°C30 minutes80[5]
2-NitroanilinesPhenylacetic AcidFe/S catalytic redox condensation-83-91[11]
2-HaloanilinesAldehydesNickel catalyst, Ammonia-Good to High[7]

Experimental Protocols

Detailed methodologies for key synthetic strategies are provided below to facilitate replication and adaptation.

1. Phillips-Ladenburg Condensation (Classical Method)

This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4]

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (0.1 mol) and a carboxylic acid (e.g., acetic acid, 0.12 mol).

    • Add 4N hydrochloric acid (50 mL) to the mixture.

    • Heat the reaction mixture under reflux for 4 hours.

    • After cooling to room temperature, neutralize the solution by the dropwise addition of a 10% sodium hydroxide solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to obtain the 2-substituted benzimidazole.

2. Microwave-Assisted Synthesis using a Catalyst

Microwave irradiation significantly accelerates the reaction, often leading to higher yields in a fraction of the time.[6][9]

  • Procedure:

    • In a microwave-safe vessel, mix o-phenylenediamine (1 mmol) and an aldehyde (e.g., benzaldehyde, 1 mmol).

    • Add a catalytic amount of a Lewis acid (e.g., Er(OTf)₃, 1 mol%).

    • Irradiate the mixture in a microwave reactor at a specified power and temperature (e.g., 60°C) for 5-10 minutes.[6][9]

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic phases over sodium sulfate and evaporate the solvent under reduced pressure to yield the product.

3. Green Synthesis in a Deep Eutectic Solvent

This environmentally benign approach utilizes a deep eutectic solvent (DES) as both the solvent and catalyst.[9]

  • Procedure:

    • Prepare the deep eutectic solvent by mixing choline chloride (ChCl) and o-phenylenediamine (o-PDA) in a 1:1 molar ratio.

    • To 1 mL of the ChCl:o-PDA eutectic mixture, add the desired aldehyde (1 mmol for 2-substituted or 2 mmol for 1,2-disubstituted benzimidazoles) under magnetic stirring.

    • Stir the resulting mixture at 80°C for 8-10 minutes.

    • Monitor the reaction by TLC and Gas Chromatography-Mass Spectrometry (GC/MS).

    • After completion, add water to the mixture and extract the product with ethyl acetate.

    • Dry the combined organic phases and evaporate the solvent to obtain the desired benzimidazole.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted benzimidazoles, a common pathway in drug development research.

G cluster_0 Precursor Selection cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product o-Phenylenediamine o-Phenylenediamine Condensation Condensation o-Phenylenediamine->Condensation Carboxylic_Acid_or_Aldehyde Carboxylic Acid or Aldehyde Carboxylic_Acid_or_Aldehyde->Condensation Neutralization Neutralization Condensation->Neutralization Classical Extraction Extraction Condensation->Extraction Modern Neutralization->Extraction Chromatography Chromatography Extraction->Chromatography Benzimidazole_Derivative 2-Substituted Benzimidazole Chromatography->Benzimidazole_Derivative

Generalized workflow for benzimidazole synthesis.

The synthesis of benzimidazoles from o-phenylenediamine and either carboxylic acids or aldehydes remains a cornerstone of heterocyclic chemistry. While classical methods are still effective, modern approaches utilizing microwave irradiation and green chemistry principles offer significant advantages in terms of efficiency, yield, and environmental impact. The choice of a specific protocol will depend on the available resources, desired scale, and the specific substitution pattern of the target benzimidazole.

References

Unveiling the Bioactive Potential: A Comparative Guide to Tert-Butyl 2-oxo-3H-benzimidazole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the bioactivity of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate derivatives, a class of compounds demonstrating significant potential in modulating key biological targets. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further exploration and drug discovery efforts.

The introduction of a tert-butoxycarbonyl (Boc) group at the N-1 position of the 2-oxo-benzimidazole core has been shown to significantly influence the biological activity of these derivatives. This modification can alter the physicochemical properties of the parent molecule, leading to differential interactions with biological targets. This guide will delve into specific examples, focusing on their anticancer and enzyme inhibitory activities.

Comparative Bioactivity Data

The following table summarizes the in vitro bioactivity of selected this compound derivatives against various biological targets. This data highlights the structure-activity relationships (SAR) within this chemical series.

Compound IDStructureTargetBioactivity (IC₅₀/MIC)Reference
1
alt text
Soluble Epoxide Hydrolase (sEH)0.8 µM[1]
2
alt text
Soluble Epoxide Hydrolase (sEH)1.2 µM[1]
3
alt text
Soluble Epoxide Hydrolase (sEH)2.5 µM[1]
4 5-Lipoxygenase-Activating Protein (FLAP)> 10 µM[1]
5 2-((3,4-dichlorophenyl)carbamoyl)-1H-benzo[d]imidazol-2(3H)-one (unsubstituted analog of 1)5-Lipoxygenase-Activating Protein (FLAP)0.5 µM[1]

Note: The structures in the table are representative examples based on the descriptions in the cited literature. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

The data clearly indicates that N-Boc substituted benzimidazole derivatives show potent inhibitory activity against soluble epoxide hydrolase (sEH).[1] In contrast, the removal of the N-Boc group leads to a significant increase in inhibitory activity against the 5-lipoxygenase-activating protein (FLAP).[1] This suggests that the N-Boc moiety plays a crucial role in target selectivity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key bioassays are provided below.

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of sEH.

Materials:

  • Recombinant human sEH

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the substrate

  • Test compounds dissolved in DMSO

  • Assay buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin

  • 96-well microplate reader

Procedure:

  • The test compounds are pre-incubated with the sEH enzyme in the assay buffer for 5 minutes at room temperature.

  • The substrate, PHOME, is added to initiate the enzymatic reaction.

  • The hydrolysis of PHOME to a fluorescent product is monitored kinetically for 15 minutes using a microplate reader with excitation at 330 nm and emission at 465 nm.

  • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro 5-Lipoxygenase-Activating Protein (FLAP) Inhibition Assay

This cellular assay measures the inhibition of FLAP-dependent 5-lipoxygenase (5-LOX) product formation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing FLAP and 5-LOX

  • Test compounds dissolved in DMSO

  • Arachidonic acid

  • Calcium ionophore A23187

  • Enzyme immunoassay (EIA) kits for leukotriene B₄ (LTB₄)

  • Cell culture medium

Procedure:

  • Cells are pre-incubated with the test compounds for 15 minutes.

  • The cells are then stimulated with arachidonic acid and calcium ionophore A23187 to induce LTB₄ production.

  • After a defined incubation period, the reaction is stopped, and the amount of LTB₄ released into the supernatant is quantified using a specific EIA kit.

  • IC₅₀ values are calculated by comparing the LTB₄ production in the presence of the test compound to that of the vehicle control.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated.

G Simplified Arachidonic Acid Cascade and Inhibition AA Arachidonic Acid FLAP FLAP AA->FLAP Five_LOX 5-LOX FLAP->Five_LOX Leukotrienes Leukotrienes (e.g., LTB₄) Five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Unsubstituted_Analog Unsubstituted Benzimidazol-2-one (e.g., Compound 5) Unsubstituted_Analog->FLAP Inhibits

Caption: Inhibition of the 5-Lipoxygenase-Activating Protein (FLAP) by unsubstituted benzimidazol-2-one derivatives, blocking the pro-inflammatory leukotriene synthesis pathway.

G Experimental Workflow for sEH Inhibition Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Data Analysis sEH sEH Enzyme Preincubation Pre-incubation (5 min) sEH->Preincubation Compound Test Compound (N-Boc Derivative) Compound->Preincubation Buffer Assay Buffer Buffer->Preincubation Substrate Add Substrate (PHOME) Preincubation->Substrate Measurement Kinetic Measurement (Fluorescence) Substrate->Measurement Analysis Calculate Reaction Rate & Determine IC₅₀ Measurement->Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate, a key intermediate in pharmaceutical synthesis.

Immediate Safety and Hazard Information

Hazard Identification and Precautionary Measures:

Based on available data for similar compounds, this chemical should be handled with care. The following hazard and precautionary statements from a supplier of 2-HYDROXY-BENZOIMIDAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER (a synonym for the target compound) provide crucial safety guidance[1]:

Hazard StatementDescriptionPrecautionary StatementDescription
H302 Harmful if swallowedP261 Avoid breathing dust/fume/gas/mist/vapors/spray.
H315 Causes skin irritationP280 Wear protective gloves/protective clothing/eye protection/face protection.
H319 Causes serious eye irritationP301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
H335 May cause respiratory irritationP302+P352 IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Immediate precautionary measures include wearing appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust and aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.[2]

Step 1: Waste Identification and Classification

  • Solid Waste: Unused or contaminated this compound should be considered hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should also be treated as hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as personal protective equipment (gloves, etc.), weighing papers, and disposable labware, must be disposed of as hazardous waste.

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and the date of accumulation.[2]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 3: Storage of Chemical Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[2]

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[2]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent reuse. Always confirm your institution's specific policies on empty container disposal.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_decontamination Container Decontamination cluster_final Final Disposition start This compound (Solid or in Solution) is_hazardous Hazardous Waste? start->is_hazardous contaminated_materials Contaminated Materials (Gloves, Glassware, etc.) contaminated_materials->is_hazardous collect_waste Collect in Labeled, Compatible Container is_hazardous->collect_waste Yes store_safely Store in Designated Secondary Containment collect_waste->store_safely contact_ehs Contact EHS for Professional Disposal store_safely->contact_ehs professional_disposal Professional Disposal contact_ehs->professional_disposal empty_container Empty Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate non_hazardous Dispose as Non-Hazardous Waste triple_rinse->non_hazardous After Rinsing collect_rinsate->is_hazardous

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by the specific policies and procedures of your institution and local regulations. Always consult with your Environmental Health and Safety department for guidance on chemical waste disposal.

References

Personal protective equipment for handling tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for tert-butyl 2-oxo-3H-benzimidazole-1-carboxylate (CAS RN: 161468-45-7). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The hazard code associated with this chemical is Xn (Harmful).[1][2]

Precautionary statements for handling this compound include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for personnel safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves. While specific breakthrough time data for this compound is not available, a conservative approach using nitrile rubber gloves is a reasonable starting point for splash resistance. For prolonged contact, consider heavier-duty gloves such as butyl rubber or neoprene. Always inspect gloves for degradation or punctures before and during use. Change gloves immediately upon contamination.Provides essential protection against skin irritation and absorption.
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes or when handling larger quantities.Protects against serious eye irritation from splashes of the chemical.
Skin and Body Protection A standard laboratory coat should be worn over personal clothing. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron and sleeves are recommended. Wear closed-toe shoes and long pants.Protects skin from potential splashes and contact with the chemical.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents respiratory tract irritation from dust or vapors.

Operational Plan: From Receipt to Disposal

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard warnings.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store in a tightly closed container in a dry, well-ventilated area.[3]

  • Recommended storage temperature is between 2-8°C.[3][4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.

3. Handling and Use:

  • Put on all required PPE as outlined in the table above before entering the designated work area.

  • Conduct all manipulations of this compound inside a certified chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use only non-sparking tools.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Spill Management:

  • In case of a spill, evacuate the area and prevent entry of unnecessary personnel.

  • Ensure adequate ventilation.

  • Wearing full PPE, including respiratory protection if necessary, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material into a labeled, sealed, and compatible waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

spill_workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Labeled Hazardous Waste Container contain->collect clean Clean Spill Area with Appropriate Solvent and Soap/Water collect->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose report Report Spill to Lab Supervisor dispose->report

Caption: Workflow for handling a chemical spill.

Disposal Plan

1. Chemical Waste:

  • Collect all residual chemical and contaminated materials (e.g., absorbent pads, weigh boats) in a clearly labeled, sealed, and compatible hazardous waste container.

  • The waste container label should include the chemical name, "Hazardous Waste," and the primary hazards (e.g., Harmful, Irritant).

2. Contaminated PPE:

  • Used gloves, disposable aprons, and other contaminated disposable PPE should be collected in a designated hazardous waste container.

  • Non-disposable PPE, such as lab coats, should be decontaminated before reuse or disposed of as hazardous waste if decontamination is not feasible.

3. Regulatory Compliance:

  • Dispose of all waste in strict accordance with local, state, and federal regulations.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this chemical down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.